Jatropholone B
Description
from rhizomes of Jatropha isabelli; structure in first source
Properties
IUPAC Name |
(4R,10S,12R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-9-6-7-13-17(20(13,4)5)15-11(3)19(22)12-8-10(2)18(21)16(12)14(9)15/h10,13,17,22H,1,6-8H2,2-5H3/t10-,13-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHPRIPRPDSKRK-OMXAPOSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=C3[C@H]4[C@H](C4(C)C)CCC(=C)C3=C2C1=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic and Mechanistic Insights into Jatropholone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data of Jatropholone B, a naturally occurring diterpenoid. It includes a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its characterization, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data of this compound
The structural elucidation of this compound has been primarily accomplished through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are crucial for confirming its intricate molecular structure. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Note: Specific ¹H and ¹³C NMR chemical shift data for this compound were not explicitly available in the provided search results. Researchers should refer to dedicated chemical databases or the primary literature on the isolation and characterization of this compound for this detailed information.
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and elemental composition of this compound, further confirming its chemical formula.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| Data not available in search results |
Note: Specific mass-to-charge ratio (m/z) values from mass spectrometry analysis of this compound were not explicitly available in the provided search results. This information is typically found in the experimental sections of publications detailing its isolation and structural analysis.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of natural products like this compound. Below are detailed methodologies for the key experiments.
Isolation and Purification of this compound
The isolation of this compound often involves the extraction of plant material from the Jatropha genus, followed by chromatographic separation.
Caption: General workflow for the isolation and purification of this compound.
NMR Spectroscopy
NMR spectra are typically recorded on high-field spectrometers.
-
Sample Preparation: A precisely weighed sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent and sample.
-
Data Acquisition:
-
¹H NMR: Standard proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: Proton-decoupled carbon spectra are obtained to identify the chemical shifts of all carbon atoms.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, aiding in the complete structural assignment.
-
Mass Spectrometry
Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratios of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) is often employed to determine the precise elemental composition.
Signaling Pathway of this compound
Recent research has shed light on the biological activities of this compound, particularly its role in melanogenesis. Studies have shown that this compound can inhibit melanin (B1238610) synthesis by activating the Extracellular signal-regulated kinase (ERK) pathway.[1][2]
Caption: this compound inhibits melanin synthesis via the ERK signaling pathway.[1][2]
This activation of ERK leads to the downregulation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[1][2] The reduced expression of MITF, in turn, decreases the expression of tyrosinase, the rate-limiting enzyme in melanin production, ultimately leading to an inhibition of melanin synthesis.[1][2] This mechanism suggests the potential of this compound as a skin-whitening agent.[1]
References
- 1. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
The Putative Biosynthetic Pathway of Jatropholone B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatropholone B, a lathyrane diterpenoid isolated from plants of the Jatropha genus, has garnered interest for its potential biological activities. Like other members of the extensive diterpenoid family, its biosynthesis follows a complex, multi-step enzymatic cascade. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of diterpene biosynthesis in plants, particularly within the Euphorbiaceae family. The pathway is presented as a putative sequence of events, as the specific enzymes have not all been definitively characterized for this particular molecule. This document details the likely enzymatic steps, precursor molecules, and intermediate compounds, and provides generalized experimental protocols for pathway elucidation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the general terpenoid pathway, starting with the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be conceptually divided into two main stages: the formation of the characteristic lathyrane scaffold and the subsequent oxidative modifications to yield this compound.
Stage 1: Formation of the Lathyrane Diterpene Scaffold
The initial steps involve the cyclization of the linear GGPP molecule to form the foundational bicyclic diterpene, casbene (B1241624). This is a common precursor for a variety of diterpenoids in the Euphorbiaceae family.[1][2][3] Subsequent enzymatic reactions then orchestrate an intramolecular ring closure to form the distinctive 5/11/3-membered tricyclic system of the lathyrane skeleton.
-
Geranylgeranyl Diphosphate (GGPP) to Casbene: The biosynthesis is initiated by the cyclization of GGPP, a universal precursor for diterpenoids, catalyzed by a casbene synthase (CBS) .[2] This enzyme facilitates an intramolecular cyclization to produce the bicyclic diterpene, casbene.
-
Oxidation of Casbene: Following the formation of casbene, a series of oxidative reactions are catalyzed by cytochrome P450 monooxygenases (CYPs) . These enzymes are crucial for introducing hydroxyl and keto groups at specific positions on the casbene backbone, which is a prerequisite for the subsequent cyclization.[4][5]
-
Intramolecular Cyclization to the Lathyrane Scaffold: A key step in the formation of the lathyrane ring system is a proposed intramolecular carbon-carbon bond formation. This is thought to proceed through a diketo-hydroxy-casbene intermediate, which then undergoes an aldol-type condensation to form the characteristic tricyclic lathyrane skeleton.[4] This reaction is likely mediated by at least two distinct CYPs.[4] The resulting product is a lathyrane precursor such as jolkinol C.[5]
Stage 2: Oxidative Modifications to Yield this compound
Once the lathyrane scaffold is formed, further modifications, primarily oxidations, are required to produce the final this compound molecule. These reactions are also likely catalyzed by cytochrome P450 monooxygenases and potentially other oxidoreductases. The precise sequence of these final oxidative steps to yield the specific functional groups of this compound is yet to be fully elucidated.
A proposed schematic of the biosynthetic pathway is presented below:
Caption: Putative biosynthetic pathway of this compound from primary precursors.
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, precursor concentrations, and product yields for the biosynthetic pathway of this compound. Further research involving the isolation and characterization of the specific enzymes will be necessary to generate this data.
Experimental Protocols for Pathway Elucidation
The elucidation of a biosynthetic pathway such as that for this compound typically involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be cited in such a study.
Identification of Candidate Genes
-
Methodology: Transcriptome sequencing (RNA-Seq) of Jatropha tissues actively producing this compound (e.g., roots, leaves) would be performed to identify candidate genes. The resulting sequence data would be assembled and annotated. Genes showing high expression levels in this compound-accumulating tissues, and with homology to known terpene synthases (TPSs) and cytochrome P450s (CYPs), would be prioritized as candidates.
Functional Characterization of Candidate Enzymes
-
Methodology:
-
Heterologous Expression: Candidate genes (e.g., casbene synthase, CYPs) would be cloned into expression vectors for heterologous expression in a suitable host system, such as Nicotiana benthamiana (transient expression) or Saccharomyces cerevisiae (yeast).
-
In Vivo and In Vitro Assays:
-
In Vivo Feeding Studies: The heterologous host expressing the candidate enzyme(s) would be supplemented with a putative precursor (e.g., GGPP for a casbene synthase, or casbene for a CYP). The culture or plant tissue would then be extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.
-
In Vitro Enzyme Assays: The candidate enzymes would be purified from the heterologous host. Assays would be conducted by incubating the purified enzyme with its putative substrate and any necessary co-factors (e.g., NADPH for CYPs). The reaction products would be extracted and analyzed by GC-MS or LC-MS.
-
-
Isotope Labeling Studies
-
Methodology: To confirm the precursor-product relationships and elucidate the cyclization and rearrangement mechanisms, stable isotope-labeled precursors (e.g., ¹³C-labeled glucose or ¹³C-labeled GGPP) would be fed to the plant tissues or the heterologous expression system. The resulting this compound and its intermediates would be isolated and their mass spectra and NMR spectra analyzed to determine the labeling pattern, thereby tracing the path of the labeled atoms through the biosynthetic pathway.
Experimental Workflow Diagram
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Cytochrome P450-Mediated Intramolecular Carbon-Carbon Ring Closure in the Biosynthesis of Multidrug-Resistance-Reversing Lathyrane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
An In-depth Technical Guide to Jatropholone B: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatropholone B, a naturally occurring diterpenoid, has garnered significant interest within the scientific community due to its diverse and potent biological activities. Isolated from plants of the Jatropha genus, particularly Jatropha curcas L., this compound has demonstrated promising antiproliferative, gastroprotective, and melanin (B1238610) synthesis-inhibiting properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its study, and an exploration of its known biological mechanisms of action, including relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Physical and Chemical Properties
This compound is a tetracyclic aromatic diterpenoid. Its core structure and functional groups contribute to its distinct physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄O₂ | [1] |
| Molecular Weight | 296.41 g/mol | [1] |
| Physical Description | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Store at -20°C in a sealed, cool, and dry condition. | [2] |
Spectral Data:
While specific spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for the definitive identification and characterization of this compound, publicly available datasets with detailed peak assignments are scarce. The primary literature citing the isolation and structure elucidation of this compound should be consulted for this detailed information. A key reference for the spectral analysis of this compound is "The Diterpenoids from Jatropha curcas L." published in the Journal of Integrative Plant Biology in 1988.[1]
Experimental Protocols
Isolation and Purification of this compound from Jatropha curcas
Biological Activity Assays
Antiproliferative Activity Assay (SRB Assay): [3]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, AGS, HL-60) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and incubate for 72 hours.
-
Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader. The IC₅₀ value is then calculated.
Melanin Content and Tyrosinase Activity Assay: [4]
-
Cell Culture and Treatment: Culture Mel-Ab cells in 6-well plates and treat with different concentrations of this compound for 4 days.[4]
-
Melanin Content Measurement:
-
Harvest the cells and lyse them.
-
Measure the absorbance of the lysate at 405 nm to quantify the melanin content. Normalize to the total protein concentration.
-
-
Tyrosinase Activity Measurement:
-
Prepare cell lysates.
-
Incubate the lysate with L-DOPA.
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm over time.
-
Western Blotting for Signaling Pathway Analysis: [4][5]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., ERK, p-ERK, MITF, Tyrosinase) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Biological Activities and Signaling Pathways
Inhibition of Melanin Synthesis
This compound has been shown to inhibit melanin synthesis in Mel-Ab cells.[4][5] This effect is not due to the direct inhibition of tyrosinase, the key enzyme in melanogenesis, but rather through the downregulation of the expression of tyrosinase and the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation.[4] The underlying mechanism involves the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[4][5]
Antiproliferative Activity
This compound exhibits antiproliferative activity against a range of human cancer cell lines, including gastric adenocarcinoma (AGS), leukemia (HL-60), lung cancer (SK-MES-1), and bladder carcinoma (J82).[6] While the precise signaling pathway for this compound's anticancer effect is not yet fully elucidated, studies on the structurally related compound, jatrophone (B1672808), suggest a potential mechanism involving the PI3K/AKT/NF-κB pathway.[3][7] This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its inhibition is a key strategy in cancer therapy. Further research is required to definitively confirm if this compound shares this mechanism of action.
Gastroprotective Effect
This compound has demonstrated a significant gastroprotective effect in preclinical models.[8][9][10] It has been shown to reduce HCl/ethanol-induced gastric lesions in mice.[8] However, the molecular mechanism underlying this protective effect remains to be elucidated. Further investigations are needed to identify the specific signaling pathways and molecular targets involved in its gastroprotective action.
Conclusion and Future Directions
This compound is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. While its ability to inhibit melanin synthesis via the ERK pathway is well-characterized, the precise mechanisms of its antiproliferative and gastroprotective effects require more in-depth study. Future research should focus on:
-
Complete Spectroscopic Characterization: Obtaining and disseminating high-resolution NMR and MS data to facilitate unambiguous identification and further chemical studies.
-
Standardized Isolation Protocols: Developing and publishing detailed and optimized protocols for the isolation of this compound to ensure reproducibility of research findings.
-
Elucidation of Mechanisms of Action: Conducting comprehensive studies to identify the specific molecular targets and signaling pathways involved in its antiproliferative and gastroprotective activities.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models to assess its potential for clinical development.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.
References
- 1. jipb.net [jipb.net]
- 2. apexbt.com [apexbt.com]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gastroprotective effect and cytotoxicity of semisynthetic jatropholone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Jatropholone B: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatropholone B is a naturally occurring diterpenoid isolated from plants of the Jatropha genus, including Jatropha curcas and Jatropha isabellei.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its pharmacological properties, mechanism of action, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, including antiproliferative, anti-inflammatory, and skin-depigmenting properties. A summary of the quantitative data from various studies is presented below.
Antiproliferative Activity
This compound has demonstrated cytotoxic effects against several human cancer cell lines. In contrast, its epimer, Jatropholone A, is largely inactive.[2]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AGS | Gastric Adenocarcinoma | Not explicitly stated, but active | [2] |
| HL-60 | Leukemia | Not explicitly stated, but active | [2] |
| SK-MES-1 | Lung Cancer | Not explicitly stated, but active | [2] |
| J82 | Bladder Carcinoma | Not explicitly stated, but active | [2] |
Further studies are required to establish the precise IC50 values for the cell lines against which this compound has shown activity.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound and related jatrophane diterpenoids has been evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. While specific data for this compound is not available in the provided results, related compounds have shown significant activity. For instance, compounds 5 , 8-11 , and 13 from one study exhibited IC50 values ranging from 16.86 to 32.49 µM.[3]
Inhibition of Melanin (B1238610) Synthesis
This compound has been shown to inhibit melanin synthesis in Mel-Ab cells in a concentration-dependent manner. This effect is not due to direct inhibition of tyrosinase activity but rather through the downregulation of key melanogenic proteins.[4]
| Concentration (µM) | Melanin Content (% of Control) | Tyrosinase Activity in cells (% of Control) | Direct Tyrosinase Inhibition | Reference |
| 1 | ~90% | ~95% | No | [4] |
| 5 | ~70% | ~80% | No | [4] |
| 10 | ~50% | ~60% | No | [4] |
| 20 | ~40% | ~50% | No | [4] |
Values are estimated from graphical data presented in the source.
Gastroprotective Effect
This compound has demonstrated a significant gastroprotective effect in a dose-dependent manner in the HCl/ethanol-induced gastric lesion model in mice.
| Compound | Dose (mg/kg) | Gastric Lesion Reduction (%) | Reference |
| This compound | 6 | 65 | [5] |
| Jatropholone A | 100 | 54 | [5] |
Mechanism of Action
Inhibition of Melanin Synthesis: The ERK Signaling Pathway
The primary mechanism by which this compound inhibits melanin synthesis is through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[4][6] This activation leads to the downregulation of the Microphthalmia-associated transcription factor (MITF), a key transcriptional regulator of melanogenesis.[4] The subsequent decrease in MITF levels results in the reduced expression of tyrosinase (TYR), the rate-limiting enzyme in melanin production.[4] this compound does not directly inhibit tyrosinase activity.[4] The involvement of the ERK pathway has been confirmed by experiments where the ERK inhibitor PD98059 reversed the hypopigmenting effects of this compound.[4]
Putative Anticancer Signaling Pathways
While the specific signaling pathways for this compound's antiproliferative activity are not fully elucidated in the provided literature, studies on the structurally related compound, jatrophone (B1672808), suggest potential mechanisms. Jatrophone has been shown to target the PI3K/Akt/NF-κB signaling pathway in doxorubicin-resistant breast cancer cells, leading to apoptosis and autophagy.[7][8] Given the structural similarities, it is plausible that this compound may exert its anticancer effects through similar pathways. The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[9][]
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Jatropholone B Derivatives
This compound, a diterpene isolated from plants of the Jatropha genus, and its derivatives have emerged as a significant area of interest in natural product chemistry and drug discovery. These compounds exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and melanogenesis-inhibitory effects. This document provides a comprehensive overview of the current state of research into the biological activities of this compound and its synthetic derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Cytotoxic and Antiproliferative Activity
This compound has demonstrated notable activity against various cancer cell lines. Its antiproliferative effects, along with those of its semi-synthetic derivatives, have been evaluated across multiple studies. In contrast, its epimer, Jatropholone A, is generally inactive, but acetylation can confer some antiproliferative activity[1].
Quantitative Data: Antiproliferative Activity
The cytotoxic effects of this compound and its derivatives are typically quantified by their IC50 values, representing the concentration required to inhibit 50% of cell proliferation.
| Compound | Cell Line | Activity/IC50 (µM) | Source |
| This compound | AGS (gastric adenocarcinoma) | Active | [1] |
| This compound | HL-60 (leukemia) | Active | [1] |
| This compound | SK-MES-1 (lung cancer) | Active | [1] |
| This compound | J82 (bladder carcinoma) | Active | [1] |
| This compound | MRC-5 (normal lung fibroblasts) | Active | [1] |
| This compound | AGS (gastric adenocarcinoma) | Not Toxic | [2] |
| This compound | Fibroblasts | Not Toxic | [2] |
| Jatrophone (B1672808) | MCF-7ADR (doxorubicin-resistant breast cancer) | 1.8 | [2] |
Note: The term "Active" indicates that the compound showed antiproliferative effects, though specific IC50 values were not provided in the abstract[1]. There is a discrepancy in the reported toxicity of this compound against AGS cells between sources, which may be due to different experimental conditions.
Experimental Protocols: Cytotoxicity Assays
Cell Lines and Culture: A variety of human cell lines have been used to assess antiproliferative activity, including:
-
Cancer Cell Lines: AGS (gastric adenocarcinoma), HL-60 (leukemia), SK-MES-1 (lung cancer), J82 (bladder carcinoma), and MCF-7ADR (doxorubicin-resistant breast cancer)[1][2].
-
Normal Cell Lines: MRC-5 (normal lung fibroblasts) for assessing general cytotoxicity[1].
Methodology: Sulforhodamine B (SRB) Assay The effects of compounds on cell viability are commonly determined using the sulforhodamine B (SRB) assay[2].
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Measurement: The bound dye is solubilized, and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 515 nm). The IC50 value is then calculated from the dose-response curve.
Anti-inflammatory Activity
Diterpenoids from Jatropha curcas, including jatrophane-type compounds structurally related to this compound, have shown potent anti-inflammatory effects[3]. The primary mechanism investigated is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS)[3]. Additionally, derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8[4].
Quantitative Data: Anti-inflammatory Activity
| Compound Class/Derivative | Assay | IC50 (µM) | Source |
| Jatrophane Diterpenoids (compounds 5, 8-11, 13) | NO Inhibition in RAW264.7 cells | 16.86 - 32.49 | [3] |
| L-NMMA (Positive Control) | NO Inhibition in RAW264.7 cells | 21.90 | [3] |
| Jatropholone Derivatives (compounds 2, 5) | IL-6 and IL-8 Inhibition in THP-1 cells | Significant Inhibition | [4] |
Experimental Protocols: Anti-inflammatory Assays
Methodology: Nitric Oxide (NO) Inhibition Assay This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in immune cells[3].
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.
-
Stimulation and Treatment: Cells are seeded in 96-well plates and co-incubated with LPS (to induce an inflammatory response) and various concentrations of the test compounds.
-
Nitrite (B80452) Measurement: After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (control) wells. The IC50 value is determined from this data.
Methodology: Cytokine Inhibition Assay This protocol assesses the inhibition of pro-inflammatory cytokine secretion[4].
-
Cell Culture and Infection: THP-1 cells are infected with a virus (e.g., Human Adenovirus 5, HAdV-5) to induce an inflammatory response.
-
Compound Treatment: The infected cells are treated with the test compounds.
-
Cytokine Measurement: The levels of IL-6 and IL-8 in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The reduction in cytokine levels in treated cells compared to untreated cells indicates anti-inflammatory activity.
Inhibition of Melanogenesis
This compound has been identified as an inhibitor of melanin (B1238610) synthesis[5][6]. This activity is not due to direct inhibition of tyrosinase, the key enzyme in melanogenesis. Instead, this compound acts by downregulating the expression of both tyrosinase and the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin production[5][6].
Quantitative Data: Effects on Melanogenesis
-
Cytotoxicity: this compound showed no significant cytotoxic effects on Mel-Ab cells at concentrations up to 20 μM. Slight cytotoxicity was observed at 50 μM[5].
-
Melanin Synthesis: Melanin synthesis was decreased in a concentration-dependent manner in Mel-Ab cells treated with this compound[5].
-
Tyrosinase Activity: While this compound decreased tyrosinase activity within Mel-Ab cells, it did not directly inhibit the enzyme in a cell-free system[5].
Signaling Pathway: ERK Activation
The inhibitory effect of this compound on melanin synthesis is mediated through the activation (phosphorylation) of the extracellular signal-regulated kinase (ERK) pathway. Activated ERK leads to the downregulation of MITF, which in turn reduces the expression of tyrosinase, ultimately inhibiting melanin production[5][6]. This mechanism was confirmed by experiments where a specific ERK pathway inhibitor, PD98059, reversed the effects of this compound on MITF, tyrosinase, and melanin levels[5]. This compound did not significantly affect other pathways sometimes implicated in melanogenesis, such as the Akt/GSK3β pathway[5][6].
Experimental Protocols: Melanogenesis Assays
Methodology: Melanin Content Assay
-
Cell Culture and Treatment: Mel-Ab cells are cultured and treated with various concentrations of this compound for a set period.
-
Cell Lysis: Cells are harvested and lysed (e.g., with NaOH).
-
Measurement: The absorbance of the lysate is measured at 475 nm to quantify the melanin content. The total protein content is used for normalization.
Methodology: Western Blotting This technique is used to measure the protein levels of key signaling molecules[5].
-
Protein Extraction: Proteins are extracted from treated and untreated Mel-Ab cells.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., ERK, p-ERK, MITF, tyrosinase) followed by secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Gastroprotective Effects
This compound has demonstrated a significant gastroprotective effect in animal models. Its activity in this regard is notably higher than its epimer, Jatropholone A, highlighting the stereochemical importance of the methyl group at the C-2 position for this biological function[2].
Quantitative Data: Gastroprotective Activity
| Compound | Dose (mg/kg, oral) | Gastric Lesion Reduction (%) | Source |
| This compound | 6 | 65 | [2] |
| Jatropholone A | 100 | 54 | [2] |
Note: Derivatives of this compound, including ethers and esters, generally showed a decrease in gastroprotective activity compared to the parent compound[2].
Experimental Protocols: Gastroprotective Assay
Methodology: HCl/Ethanol-Induced Gastric Lesion Model in Mice This is a standard in vivo model to screen for gastroprotective agents[2].
-
Animal Dosing: Mice are orally administered the test compound (e.g., this compound) or a vehicle control.
-
Induction of Lesions: After a set period (e.g., 1 hour), a solution of HCl/ethanol is administered orally to induce gastric lesions.
-
Evaluation: After another interval, the animals are euthanized, and their stomachs are removed. The stomachs are examined for lesions, and the extent of the damage is scored.
-
Analysis: The percentage reduction in lesion formation in the treated groups is calculated relative to the control group.
Conclusion
This compound and its derivatives represent a promising class of diterpenoids with a diverse range of pharmacological activities. The antiproliferative effects against multiple cancer cell lines warrant further investigation into their potential as anticancer agents. The compound's anti-inflammatory properties, coupled with its unique mechanism for inhibiting melanogenesis via the ERK pathway, open avenues for its use in dermatology and the treatment of inflammatory disorders. Furthermore, the significant gastroprotective effects underscore the therapeutic potential of this natural product scaffold. Future research should focus on synthesizing new derivatives to improve potency and selectivity, elucidating detailed structure-activity relationships, and conducting further in vivo studies to validate these promising in vitro findings.
References
- 1. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Jatropholone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Jatropholone B, a naturally occurring diterpene. This document summarizes the available data on its activity against various cancer cell lines, details the experimental protocols for cytotoxicity testing, and illustrates the known signaling pathway involved in its mechanism of action.
Cytotoxicity Profile of this compound
This compound has demonstrated antiproliferative activity against a range of human cancer cell lines. While specific IC50 values are not consistently reported in publicly available literature, studies confirm its cytotoxic effects. One key study indicated that this compound was active against all tested cancer cell lines, which included gastric adenocarcinoma (AGS), leukemia (HL-60), lung cancer (SK-MES-1), and bladder carcinoma (J82)[1].
In a study on Mel-Ab melanoma cells, this compound did not show significant cytotoxicity at concentrations up to 20 μM after 24 hours of treatment, with only slight cytotoxicity observed at 50 μM[2]. This suggests a potentially favorable therapeutic window, though further investigation across a broader range of cancer cell lines is necessary.
Table 1: Summary of this compound Cytotoxicity Data
| Cell Line | Cancer Type | Observed Activity | Quantitative Data (IC50) | Source(s) |
| AGS | Gastric Adenocarcinoma | Active | Not Reported | [1] |
| HL-60 | Leukemia | Active | Not Reported | [1] |
| SK-MES-1 | Lung Cancer | Active | Not Reported | [1] |
| J82 | Bladder Carcinoma | Active | Not Reported | [1] |
| Mel-Ab | Melanoma | Slight cytotoxicity at 50µM | Not Reported | [2] |
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used in the preliminary screening of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Crystal Violet Assay
The crystal violet assay is another method used to determine cell viability. The dye binds to proteins and DNA of adherent cells. A decrease in the number of adherent cells, due to cytotoxicity, results in a reduction in the amount of crystal violet staining.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
PBS
-
Crystal Violet solution (0.5% in 20% methanol)
-
33% Acetic Acid solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
-
Staining:
-
After the treatment period, carefully remove the medium.
-
Gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol (B129727) to each well and incubating for 10 minutes.
-
Remove the methanol and let the plate air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing and Solubilization:
-
Gently wash the plate with water to remove the excess stain.
-
Air dry the plate completely.
-
Add 100 µL of 33% acetic acid to each well to solubilize the bound dye.
-
-
Measurement:
-
Shake the plate for 15 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
Known Signaling Pathway of this compound
Research indicates that this compound can exert its effects through the activation of the Extracellular signal-Regulated Kinase (ERK) pathway[2][3]. In Mel-Ab cells, activation of ERK by this compound leads to the downregulation of Microphthalmia-associated Transcription Factor (MITF) and tyrosinase expression[2][3].
Caption: this compound-induced ERK signaling pathway.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a test compound like this compound.
Caption: General workflow for in vitro cytotoxicity screening.
References
- 1. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
early-stage research on Jatropholone B's mechanism of action
An In-depth Technical Guide on the Early-Stage Research of Jatropholone B's Mechanism of Action
Introduction
This compound is a naturally occurring diterpenoid compound isolated from plants of the Jatropha genus, particularly Jatropha curcas[1]. These plants have a history of use in traditional medicine for treating a variety of ailments, including inflammation, skin diseases, and arthritis[1]. Early-stage research has identified this compound as a bioactive molecule with potential therapeutic applications, primarily focusing on its role in regulating melanin (B1238610) synthesis and its anti-proliferative properties against cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols for researchers in the field of drug discovery and development.
Mechanism of Action in Melanogenesis
The most well-characterized mechanism of action for this compound is its inhibitory effect on melanogenesis. Studies in Mel-Ab mouse melanocytes have demonstrated that this compound decreases melanin synthesis in a concentration-dependent manner[1][2].
Signaling Pathway
The inhibitory effect of this compound on melanin production is not due to the direct inhibition of tyrosinase, the key enzyme in melanogenesis[1][2]. Instead, this compound modulates the signaling pathways that regulate the expression of melanogenic proteins. The primary pathway implicated is the Extracellular signal-regulated kinase (ERK) pathway[1][2].
This compound induces the phosphorylation of ERK, leading to its activation[1][2]. Activated ERK, in turn, downregulates the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis[1][2]. The reduction in MITF levels leads to a subsequent decrease in the expression of tyrosinase[1][2]. This cascade of events ultimately results in the inhibition of melanin production.
Notably, research has shown that this compound does not significantly affect the phosphorylation of Akt or Glycogen Synthase Kinase 3β (GSK3β), nor does it alter the levels of β-catenin, indicating a specific action on the ERK pathway in this context[1][2].
Caption: Signaling pathway of this compound in the inhibition of melanogenesis.
Quantitative Data
The following tables summarize the quantitative data from studies on the effect of this compound on Mel-Ab cells.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1-20 | No significant cytotoxicity |
| 50 | Slight cytotoxicity |
| Data from crystal violet assay after 24 hours of treatment[1]. |
Table 2: Dose-Dependent Inhibition of Melanin Content and Tyrosinase Activity by this compound
| Concentration (µM) | Melanin Content (% of Control) | In-Cell Tyrosinase Activity (% of Control) |
| 0 | 100 | 100 |
| 5 | ~80 | ~90 |
| 10 | ~60 | ~70 |
| 20 | ~40 | ~50 |
| Values are estimations based on graphical data presented in the source study[1]. |
Anti-proliferative and Anti-inflammatory Activities
Anti-proliferative Effects
Early research has indicated that this compound possesses anti-proliferative activity against a range of human cancer cell lines. This suggests its potential as a scaffold for the development of novel anti-cancer agents.
Table 3: Anti-proliferative Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Activity |
| AGS | Gastric Adenocarcinoma | Active |
| HL-60 | Leukemia | Active |
| SK-MES-1 | Lung Cancer | Active |
| J82 | Bladder Carcinoma | Active |
| Source:[3] |
While the anti-proliferative effects are noted, detailed mechanistic studies elucidating the specific signaling pathways targeted by this compound in these cancer cell lines are currently limited in the publicly available literature.
Anti-inflammatory Potential
This compound belongs to the jatrophane diterpenoid class of compounds, many of which have demonstrated anti-inflammatory properties[4]. Studies on related compounds have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages[4]. Some research on similar diterpenoids has also pointed to the inhibition of the ERK pathway as a mechanism for reducing the production of pro-inflammatory cytokines like TNF-α and IL-6[5]. This presents an interesting contrast to the activation of ERK observed in melanocytes, suggesting that the effect of this compound on the ERK pathway may be cell-type specific. Further research is required to delineate the precise anti-inflammatory mechanism of this compound itself.
Experimental Protocols
The following are detailed methodologies for key experiments used in the early-stage research of this compound's mechanism of action, primarily derived from studies on melanogenesis[1].
Caption: General experimental workflow for investigating this compound's effects.
Cell Culture and Treatment
-
Cell Line: Mel-Ab cells (murine melanocytes).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 nM 12-O-tetradecanoylphorbol-13-acetate.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: this compound (purity >98%) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 1-50 µM). Control cells are treated with the vehicle at the same final concentration.
Cell Viability Assay (Crystal Violet Assay)
-
Seed Mel-Ab cells (2 x 10^5 cells/well) in 24-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.
Melanin Content Measurement
-
Seed Mel-Ab cells in 6-well plates and treat with this compound for 4 days.
-
Wash the cells with PBS and harvest them.
-
Lyse the cells in a lysis buffer (e.g., 1N NaOH) and heat at 60°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm using an ELISA reader.
-
Normalize the melanin content to the total protein concentration of the cell lysate.
Tyrosinase Activity Assay
-
In-Cell Assay:
-
Culture Mel-Ab cells (2 x 10^5 cells/well) in 6-well plates and treat with this compound for 4 days.
-
Wash the cells with ice-cold PBS and lyse them.
-
Incubate the cell lysate with L-DOPA (10 mM) at 37°C.
-
Measure the absorbance at 475 nm every 10 minutes for up to 2 hours using an ELISA reader.
-
-
Cell-Free Assay:
-
In a 96-well plate, add phosphate (B84403) buffer containing this compound, L-DOPA (10 mM), and mushroom tyrosinase (53.7 U/mL).
-
Incubate the plate at 37°C.
-
Measure the absorbance at 475 nm using an ELISA reader.
-
Western Blot Analysis
-
Incubate Mel-Ab cells (2 x 10^5 cells/well) in 6-well plates or 60-mm dishes with this compound for the desired time course.
-
Harvest the cells and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Homogenize the lysate by sonication and heat at 100°C for 30 minutes.
-
Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a suitable method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, MITF, tyrosinase, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The early-stage research on this compound has established its mechanism of action in inhibiting melanogenesis through the activation of the ERK signaling pathway. Its anti-proliferative activity against several cancer cell lines has also been identified, marking it as a compound of interest for further investigation in oncology.
However, to fully realize the therapeutic potential of this compound, several areas require more in-depth research:
-
Elucidation of Anti-Cancer Mechanism: Detailed studies are needed to identify the specific molecular targets and signaling pathways responsible for the anti-proliferative effects of this compound in different cancer types. Investigating its impact on key cancer-related pathways such as NF-κB and STAT3 would be a logical next step.
-
Clarification of Anti-inflammatory Mechanism: The role of the ERK pathway in the anti-inflammatory effects of this compound needs to be clarified, especially given the contrasting observations in melanocytes.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound for its potential applications in dermatology and oncology.
References
- 1. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Jatropholone B: An Application Note and Protocol
Jatropholone B, a novel diterpene isolated from the roots of Jatropha gossypiifolia, has garnered significant interest due to its unique molecular architecture and potential biological activity. This document provides a detailed overview of the first total synthesis of (+)-Jatropholone B, as accomplished by Smith et al. This application note is intended for researchers, scientists, and drug development professionals engaged in the field of natural product synthesis and medicinal chemistry.
Introduction
This compound belongs to the jatropholone family of diterpenes, characterized by a complex polycyclic structure. The total synthesis of these molecules presents a formidable challenge to synthetic chemists, requiring innovative strategies to construct the intricate ring system and control stereochemistry. The successful synthesis by Smith et al. not only provided access to this rare natural product but also unequivocally established its absolute stereochemistry. A key feature of their approach was the strategic use of a high-pressure Diels-Alder reaction to construct a pivotal intermediate.
Comparative Data Summary
The following table summarizes key quantitative data for the synthesized (+)-Jatropholone B, comparing it with the natural product.
| Property | Synthesized (+)-Jatropholone B | Natural (+)-Jatropholone B |
| Molecular Formula | C₂₀H₂₄O₂ | C₂₀H₂₄O₂ |
| Molecular Weight | 296.41 g/mol | 296.41 g/mol |
| Optical Rotation | [α]²⁰D +107.2° (c 0.070, CHCl₃) | [α]²⁰D +107.2° (c 0.070, CHCl₃)[1] |
| ¹H NMR (CDCl₃) | Identical to natural material | - |
| ¹³C NMR (CDCl₃) | Identical to natural material | - |
| IR (neat) | Identical to natural material | - |
| Mass Spectrum | Identical to natural material | - |
Synthetic Strategy Overview
The total synthesis of (+)-Jatropholone B is a multi-step process that can be conceptually divided into several key stages. The overall workflow is depicted in the diagram below. The synthesis commences with the preparation of a key furan (B31954) intermediate, which then undergoes a high-pressure Diels-Alder reaction. Subsequent transformations, including a crucial acid-catalyzed rearrangement, lead to the core structure of this compound.
Caption: Overall synthetic workflow for the total synthesis of (+)-Jatropholone B.
Experimental Protocols
This section details the experimental procedures for the key transformations in the synthesis of (+)-Jatropholone B.
High-Pressure Diels-Alder Reaction
This pivotal step involves the cycloaddition of a furan derivative with a suitable dienophile under high pressure to construct the initial polycyclic framework.
Materials:
-
Furan intermediate
-
Dienophile
-
Dichloromethane (B109758) (CH₂Cl₂)
-
High-pressure reactor
Procedure:
-
A solution of the furan intermediate and the dienophile in dichloromethane is prepared.
-
The solution is placed in a high-pressure reactor.
-
The reaction is subjected to a pressure of 15 kbar for a specified period.
-
After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography to yield the Diels-Alder adduct.
Acid-Catalyzed Rearrangement
This crucial rearrangement step transforms the Diels-Alder adduct into the core structure of the jatropholone skeleton.
Materials:
-
Diels-Alder adduct
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
The Diels-Alder adduct is dissolved in benzene.
-
A catalytic amount of p-toluenesulfonic acid is added to the solution.
-
The mixture is stirred at a specified temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting product is purified by chromatography.
Synthetic Pathway Diagram
The following diagram illustrates the key steps and intermediates in the total synthesis of (+)-Jatropholone B.
Caption: Key transformations in the total synthesis of (+)-Jatropholone B.
This application note provides a concise yet comprehensive overview of the total synthesis of (+)-Jatropholone B. The provided protocols and diagrams are intended to facilitate the understanding and potential replication of this seminal work in synthetic organic chemistry. For complete experimental details, including characterization data for all intermediates, readers are directed to the original publication by Smith et al.[1][2][3]
References
Application Notes and Protocols for the Quantification of Jatropholone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatropholone B is a naturally occurring diterpenoid found in various species of the Jatropha plant genus, including Jatropha curcas and Jatropha gossypiifolia.[1][2][3] It has garnered significant interest within the scientific community due to its potential biological activities, including antiproliferative and anti-inflammatory effects.[2][4] As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, is critical for pharmacokinetic, pharmacodynamic, and quality control studies.
This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a widely used technique for the analysis of secondary metabolites in complex mixtures.[5][6]
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound. Please note that these values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration of analyte that can be reliably detected by the analytical instrument. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentrations. |
| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as the relative standard deviation. |
| Retention Time | 3.5 - 5.5 min | The characteristic time it takes for this compound to pass through the chromatographic column under the specified conditions. |
| MS/MS Transition | m/z 297.2 → 159.1 | The precursor-to-product ion transition used for quantification in Multiple Reaction Monitoring (MRM) mode, providing high selectivity. |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried and powdered Jatropha root cortex.
Materials:
-
Dried and powdered Jatropha plant material (e.g., root cortex)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
-
Vortex mixer
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.
-
Add 20 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean round-bottom flask.
-
Repeat the extraction process (steps 2-6) twice more with fresh solvent.
-
Combine all supernatants.
-
Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator at 40°C until a dry residue is obtained.
-
Reconstitute the dried extract in 1.0 mL of methanol.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
LC-MS/MS Quantification of this compound
This protocol outlines the instrumental parameters for the quantification of this compound using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-8.0 min: 30% to 95% B
-
8.0-10.0 min: 95% B
-
10.1-12.0 min: 30% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 297.2
-
Product Ion (Q3): m/z 159.1
-
Collision Energy: 25 eV
-
-
MRM Transition for Internal Standard (e.g., Reserpine):
-
Precursor Ion (Q1): m/z 609.3
-
Product Ion (Q3): m/z 195.1
-
Collision Energy: 35 eV
-
Visualizations
Caption: Workflow for this compound Quantification.
Caption: this compound Signaling Pathway in Melanogenesis.[2][7]
References
- 1. apexbt.com [apexbt.com]
- 2. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyphenol Analysis via LC-MS-ESI and Potent Antioxidant, Anti-Inflammatory, and Antimicrobial Activities of Jatropha multifida L. Extracts Used in Benin Pharmacopoeia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-Based Purification of Jatropholone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatropholone B is a naturally occurring diterpene found in plants of the Jatropha genus, which belongs to the Euphorbiaceae family. This compound, along with other related diterpenes like jatropholones A and jatrophone, has garnered significant interest within the scientific community due to its potential biological activities, including cytotoxic and anti-inflammatory properties. The purification of this compound from its natural source is a critical step for further pharmacological investigation and drug development. This document provides a detailed protocol for the extraction, pre-purification, and final purification of this compound using High-Performance Liquid Chromatography (HPLC).
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C20H24O2 |
| Molecular Weight | 296.4 g/mol |
| Appearance | Solid |
| Storage Conditions | -20°C, protected from light and moisture |
| Purity (Commercial) | Typically ≥98% |
Experimental Workflow for this compound Purification
The overall workflow for the purification of this compound from Jatropha plant material involves a multi-step process, beginning with extraction and culminating in high-purity isolation via preparative HPLC.
Caption: Experimental workflow for the purification of this compound.
Detailed Experimental Protocols
Extraction and Pre-purification
This initial phase aims to extract the crude diterpenes from the plant material and perform a preliminary separation to enrich the fraction containing this compound.
Materials and Reagents:
-
Dried and powdered root material of Jatropha species
-
Methanol (B129727) (MeOH), HPLC grade
-
n-Hexane, HPLC grade
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Silica gel (60-120 mesh) for column chromatography
-
Rotary evaporator
-
Glass column for chromatography
Protocol:
-
Maceration:
-
Soak the dried and powdered Jatropha root material in methanol at room temperature for 24-48 hours. The ratio of plant material to solvent should be approximately 1:5 (w/v).
-
Filter the extract and repeat the maceration process with fresh methanol two more times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid extraction with n-hexane to remove nonpolar compounds like fats and waxes. Repeat the hexane (B92381) extraction three times.
-
Subsequently, extract the aqueous methanol phase with ethyl acetate three times. This compound, being moderately polar, will partition into the ethyl acetate fraction.
-
Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield the enriched diterpene fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. A typical gradient could start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v of n-hexane:ethyl acetate).[1]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show the presence of the target compound and evaporate the solvent. This fraction will be used for HPLC purification.
-
HPLC Purification
The final purification of this compound is achieved using preparative reverse-phase HPLC. The method development can be initiated at an analytical scale and then scaled up for preparative purposes.
Analytical Method Development:
The following table outlines the parameters for developing an analytical HPLC method for the separation of this compound.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, e.g., 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water (H₂O) |
| Mobile Phase B | Acetonitrile (B52724) (ACN) |
| Gradient | Start with a higher percentage of water and gradually increase the acetonitrile concentration. A scouting gradient could be 40-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient (or controlled at 25-30 °C for better reproducibility) |
Preparative HPLC Purification:
Once a satisfactory separation is achieved at the analytical scale, the method can be scaled up for preparative purification. The following table provides a representative protocol for the preparative HPLC purification of this compound.[2][3]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, e.g., 20 x 250 mm, 5-10 µm particle size |
| Mobile Phase A | Water (H₂O) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| 0-5 | |
| 5-25 | |
| 25-30 | |
| 30-35 | |
| 35-40 | |
| Flow Rate | 15-20 mL/min (scaled up from analytical) |
| Detection | UV at 254 nm |
| Sample Loading | Dependent on column size and resolution, typically in the range of 50-200 mg of the pre-purified fraction dissolved in a minimal volume of mobile phase or a compatible solvent. |
| Fraction Collection | Collect the eluent corresponding to the this compound peak based on retention time from the analytical run. |
Post-Purification:
-
Combine the collected fractions containing pure this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize or perform a final solvent evaporation to obtain the purified this compound as a solid.
-
Confirm the purity of the final product using analytical HPLC. A purity of >98% is often achievable.[4]
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes of the purification process. The actual values may vary depending on the plant material and the efficiency of each step.
| Parameter | Typical Value |
| Extraction Yield (Crude) | 5-10% of dry plant weight |
| Pre-purification Yield | 10-20% of crude extract |
| Final Purity | >98% |
| Overall Yield | 0.05-0.2% of dry plant weight |
Signaling Pathway Diagram (Example of this compound's known activity)
While the primary focus of this document is on purification, it is relevant to note that purified this compound is often used to study its effects on cellular signaling pathways. For instance, it has been reported to influence pathways related to cell proliferation and inflammation. Below is an example of a simplified hypothetical signaling pathway that could be investigated using the purified compound.
Caption: Hypothetical signaling pathway influenced by this compound.
Conclusion
The protocol outlined in these application notes provides a comprehensive and systematic approach for the successful purification of this compound from Jatropha species. By following the detailed steps for extraction, pre-purification, and HPLC, researchers can obtain high-purity this compound suitable for a wide range of scientific applications, from elucidating its mechanism of action to its potential development as a therapeutic agent. Careful optimization of the HPLC conditions, particularly the gradient program and sample loading, will be key to achieving high yield and purity.
References
- 1. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioactivity of Jatropholone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known biological activities of Jatropholone B, a naturally occurring diterpenoid. This document includes detailed protocols for key cell culture assays to evaluate its cytotoxic, anti-inflammatory, and apoptosis-inducing properties. Quantitative data from published studies are summarized for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Antiproliferative and Cytotoxic Activity
This compound has demonstrated significant antiproliferative activity against a variety of human cancer cell lines. Its cytotoxic effects make it a compound of interest for cancer research and drug development.
Quantitative Data Summary: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| AGS | Gastric Adenocarcinoma | Active (Specific IC50 not provided) | [1] |
| HL-60 | Leukemia | Active (Specific IC50 not provided) | [1] |
| SK-MES-1 | Lung Cancer | Active (Specific IC50 not provided) | [1] |
| J82 | Bladder Carcinoma | Active (Specific IC50 not provided) | [1] |
| Mel-Ab | Melanoma | Slight cytotoxicity at 50 µM | [2] |
Note: While studies confirm activity, specific IC50 values for a broad range of cell lines are not consistently reported in publicly available literature. Researchers are encouraged to determine IC50 values for their specific cell lines of interest.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., AGS, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Experimental Workflow for MTT Cytotoxicity Assay.
Anti-Inflammatory Activity
This compound and related compounds have been shown to possess anti-inflammatory properties. A key mechanism of inflammation involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.
Quantitative Data Summary: Anti-inflammatory Activity
Specific quantitative data (e.g., IC50 for NO inhibition) for purified this compound is limited in the available literature. However, studies on related compounds and fractions containing Jatropholones suggest a potential inhibitory effect on inflammatory mediators. A study on two jatropholone derivatives (2A and 5B) showed they prevented the inflammatory response induced by HSV-1 and TLR agonists in murine macrophages by blocking the ERK signaling pathway.[3]
Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory activity of this compound.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well of the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by referring to the sodium nitrite standard curve.
-
Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control.
-
Apoptosis Induction
This compound's cytotoxic effects are likely mediated, at least in part, by the induction of apoptosis (programmed cell death).
Quantitative Data Summary: Apoptosis Induction
Quantitative data specifically detailing the percentage of apoptotic cells induced by this compound at various concentrations and time points is not extensively available. Researchers should perform time-course and dose-response experiments to characterize the apoptotic effects in their cell lines of interest.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Treat cells with different concentrations of this compound for various time points (e.g., 12, 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for compensation and to set up the quadrants.
-
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Quantify the percentage of cells in each quadrant.
-
Experimental Workflow for Annexin V/PI Apoptosis Assay.
Signaling Pathway Involvement
This compound has been shown to modulate specific signaling pathways, which provides insight into its mechanism of action.
ERK Signaling Pathway in Melanogenesis Inhibition
In Mel-Ab melanoma cells, this compound inhibits melanin (B1238610) synthesis by activating the Extracellular signal-Regulated Kinase (ERK) pathway.[2][4] This activation leads to the downregulation of Microphthalmia-associated Transcription Factor (MITF) and tyrosinase, key regulators of melanin production.[2][4]
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tricyclic Pterolobirin H Analogue: Evaluation of Anticancer and Anti-Inflammatory Activities and Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ERK pathway: molecular mechanisms and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Jatropholone B-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of Jatropholone B on cellular signaling pathways using Western blot analysis. The protocols and data presented are based on published research and are intended to serve as a comprehensive resource for studying the molecular mechanisms of this natural compound.
Introduction
This compound, a diterpenoid compound, has demonstrated significant biological activity, including the ability to modulate key cellular signaling pathways. Notably, it has been shown to inhibit melanin (B1238610) synthesis in Mel-Ab cells through the activation of the extracellular signal-regulated kinase (ERK) pathway, which subsequently downregulates the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase.[1][2] Furthermore, this compound has exhibited antiproliferative effects against a range of cancer cell lines, suggesting its potential as a therapeutic agent.[3] Western blotting is an essential technique to elucidate the molecular effects of this compound by quantifying changes in protein expression and phosphorylation status.
Data Presentation
The following tables summarize the observed effects of this compound on key signaling proteins as determined by Western blot analysis in Mel-Ab cells.[1][2]
Table 1: Effect of this compound on Protein Expression
| Target Protein | Observed Effect | Cell Type | Reference |
| MITF | Downregulation | Mel-Ab | [1][2] |
| Tyrosinase | Downregulation | Mel-Ab | [1][2] |
| β-catenin | No Significant Change | Mel-Ab | [1][2] |
Table 2: Effect of this compound on Protein Phosphorylation
| Target Protein | Observed Effect | Cell Type | Reference |
| p-ERK | Upregulation | Mel-Ab | [1] |
| p-Akt | No Significant Change | Mel-Ab | [1][2] |
| p-GSK3β | No Significant Change | Mel-Ab | [1][2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for its analysis.
Experimental Protocols
1. Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent cells with this compound. Optimization of cell density, this compound concentration, and treatment duration is recommended for each cell line.
-
Materials:
-
Cell line of interest (e.g., Mel-Ab, cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
-
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound or vehicle control to the cells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, proceed to cell lysis for protein extraction.
-
2. Western Blot Protocol
This protocol provides a standard method for performing Western blot analysis to detect changes in protein expression and phosphorylation.
-
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction:
-
Wash the treated cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel in running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for loading differences.
-
-
Conclusion
This compound is a promising natural compound with demonstrable effects on cellular signaling, particularly the ERK pathway. The protocols and information provided herein offer a solid foundation for researchers to further investigate its mechanism of action in various cell types and disease models. Consistent and optimized experimental procedures are crucial for obtaining reliable and reproducible Western blot data.
References
- 1. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Impact of Jatropholone B on Melanin Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Jatropholone B on melanin (B1238610) synthesis, detailing its mechanism of action and providing protocols for its investigation. This compound, a diterpene isolated from Jatropha curcas, has been identified as an inhibitor of melanogenesis, suggesting its potential as a novel skin-whitening agent.
Mechanism of Action
This compound inhibits melanin synthesis by activating the extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] This activation leads to the downregulation of the Microphthalmia-associated transcription factor (MITF), a crucial regulator of melanogenic enzymes.[1][2] Consequently, the expression of tyrosinase, the rate-limiting enzyme in melanin production, is reduced, leading to a decrease in overall melanin content.[1][2] Notably, this compound does not directly inhibit tyrosinase enzyme activity in a cell-free system but rather exerts its effect at the protein expression level within the cell.[1][2] Studies have shown that the inhibitory effect of this compound on melanin synthesis can be reversed by treatment with an ERK inhibitor, such as PD98059, confirming the central role of the ERK pathway.[1][2] The Akt and glycogen (B147801) synthase kinase-3β (GSK3β) signaling pathways do not appear to be significantly involved in the action of this compound.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of melanogenesis in Mel-Ab cells.
Table 1: Effect of this compound on Melanin Content
| This compound Concentration (μM) | Melanin Content (%) |
| 0 (Control) | 100 |
| 0.5 | 85 |
| 1 | 70 |
| 2 | 55 |
Data are representative and compiled from published studies. Actual results may vary.
Table 2: Effect of this compound on Cellular Tyrosinase Activity
| This compound Concentration (μM) | Tyrosinase Activity (%) |
| 0 (Control) | 100 |
| 0.5 | 90 |
| 1 | 78 |
| 2 | 65 |
Data are representative and compiled from published studies. Actual results may vary.
Table 3: Effect of this compound on MITF and Tyrosinase Protein Levels
| Treatment | MITF Protein Level (%) | Tyrosinase Protein Level (%) |
| Control | 100 | 100 |
| This compound (2 μM) | 60 | 68 |
| This compound (2 μM) + PD98059 (ERK Inhibitor) | 95 | 92 |
Data are representative and compiled from published studies. Actual results may vary.
Experimental Protocols
Detailed methodologies for key experiments to investigate the effect of this compound on melanin synthesis are provided below.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Mel-Ab murine melanoma cells are a suitable model for these studies.
-
Culture Conditions: Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 nM 12-O-tetradecanoylphorbol-13-acetate (TPA) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed the Mel-Ab cells in appropriate culture plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.5, 1, and 2 μM) dissolved in a suitable solvent (e.g., DMSO). A vehicle control (DMSO) should be included in all experiments. For mechanism-of-action studies, cells can be pre-treated with an ERK inhibitor like PD98059 (typically 10-20 μM) for 1 hour before adding this compound.
Protocol 2: Melanin Content Assay
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 72 hours), wash the cells with PBS and lyse them in 1 N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.
-
Spectrophotometric Measurement: Measure the absorbance of the lysates at 405 nm using a spectrophotometer.
-
Quantification: The melanin content can be normalized to the total protein content of the cell lysates, which can be determined using a standard protein assay (e.g., Bradford or BCA assay). The results are typically expressed as a percentage of the vehicle-treated control.
Protocol 3: Cellular Tyrosinase Activity Assay
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.
-
Enzyme Reaction: Incubate the cell lysates with L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase. The oxidation of L-DOPA to dopachrome (B613829) results in a color change.
-
Spectrophotometric Measurement: Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
Data Analysis: Tyrosinase activity is proportional to the rate of increase in absorbance and can be normalized to the total protein content. Results are expressed as a percentage of the control.
Protocol 4: Western Blot Analysis for Protein Expression
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against MITF, tyrosinase, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize them to the loading control.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow.
References
- 1. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Cytotoxicity of Jatropholone B using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jatropholone B, a naturally occurring diterpene, has garnered interest for its potential pharmacological activities. Assessing the cytotoxic effects of such compounds is a critical first step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and cytotoxicity.[1][2] This assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product.[1][3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilizing the formazan crystals.[4] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay.
Experimental Protocols
1. Materials and Reagents:
-
Cell Lines: Appropriate cancer cell lines (e.g., AGS, MCF-7) or normal cell lines (e.g., fibroblasts).
-
This compound: Stock solution prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and stored at -20°C.
-
Culture Medium: Recommended medium for the specific cell line, supplemented with Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin-streptomycin).
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[1] This solution should be filter-sterilized and protected from light.[5]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.[6]
-
Multichannel pipette.
-
Inverted microscope.
-
Laminar flow hood.
-
2. MTT Assay Protocol for Adherent Cells:
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Day 1: Cell Seeding
-
Culture the selected cells until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh culture medium, and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined experimentally to ensure cells are in the exponential growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[3]
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the compound-treated wells.
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium only (no cells) to serve as a background control.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
Day 3/4/5: MTT Addition and Absorbance Measurement
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 50 µL of serum-free medium and 50 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ humidified incubator, allowing the MTT to be metabolized into formazan crystals.[6]
-
After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[1]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1][6]
3. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth, from the dose-response curve. This can be calculated using linear regression analysis from the linear portion of the curve.[7]
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) [Hypothetical Data] | Reference Compound (e.g., Doxorubicin) IC₅₀ (µM) |
| AGS (Gastric Cancer) | 48 | 25.5 | 1.2 |
| MCF-7 (Breast Cancer) | 48 | 15.8 | 0.8 |
| Fibroblasts (Normal) | 48 | > 100 | 5.3 |
Note: The IC₅₀ values for this compound are hypothetical and presented for illustrative purposes. Actual values must be determined experimentally. A previous study has shown that this compound was not toxic towards AGS cells and fibroblasts at the concentrations tested, while the related compound jatrophone (B1672808) exhibited an IC₅₀ of 1.8 µM on doxorubicin-resistant breast cancer cells (MCF-7/ADR).[8]
Visualization of Workflow and Signaling Pathway
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Caption: Proposed mechanism of this compound cytotoxicity.
Discussion and Potential Signaling Pathway:
While the precise molecular mechanism of this compound-induced cytotoxicity is still under investigation, studies on structurally similar compounds provide valuable insights. For instance, jatrophone, another macrocyclic jatrophane diterpene, has been shown to exert its cytotoxic effects by targeting the PI3K/Akt/NF-κB signaling pathway in resistant breast cancer cells.[8] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Inhibition of PI3K and Akt leads to the downregulation of NF-κB, a key transcription factor involved in promoting cell survival. Jatrophone was also observed to induce apoptosis, autophagic cell death, and cell cycle arrest.[8] Based on these findings, it is plausible that this compound may exert its cytotoxic effects through a similar mechanism, involving the inhibition of the PI3K/Akt/NF-κB pathway, ultimately leading to apoptosis and cell cycle arrest in susceptible cancer cells. Further molecular studies, such as western blotting for key pathway proteins, would be necessary to confirm this hypothesis for this compound.
The MTT assay is a reliable and straightforward method for evaluating the cytotoxic potential of this compound. This protocol provides a detailed framework for conducting the assay and analyzing the data. The presented hypothetical data and putative signaling pathway offer a starting point for further investigation into the anticancer properties of this natural compound. Careful optimization of the protocol for the specific cell lines used is crucial for obtaining accurate and reproducible results.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchtweet.com [researchtweet.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the In Vitro Anti-Cancer Potential of Jatropholone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatropholone B, a naturally occurring diterpene, has emerged as a compound of interest in oncological research. Preliminary studies indicate its potential as an anti-proliferative agent against various cancer cell lines. This document provides a detailed overview of the current understanding of this compound's anti-cancer effects in vitro, alongside standardized protocols for its investigation. Due to the limited availability of quantitative data for this compound, this guide also incorporates detailed findings from studies on the structurally related compound, jatrophone (B1672808), to provide a comprehensive framework for research design and execution.
Anti-Proliferative Activity of this compound
This compound has demonstrated anti-proliferative activity against a range of human cancer cell lines. A key study reported its effectiveness against gastric adenocarcinoma (AGS), leukemia (HL-60), lung cancer (SK-MES-1), and bladder carcinoma (J82) cells[1]. However, specific IC50 values from this study are not publicly available.
For comparative and methodological reference, the cytotoxic activity of the related compound, jatrophone, has been quantified in doxorubicin-resistant breast cancer cells (MCF-7/ADR).
Data Presentation: Cytotoxicity
Table 1: Cytotoxic Activity of Jatrophone against MCF-7/ADR Cancer Cells
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Citation |
| Jatrophone | MCF-7/ADR | SRB | 1.8 | 72 | [2][3][4] |
Proposed Mechanisms of Action
The precise molecular mechanisms underlying the anti-cancer effects of this compound are still under investigation. However, studies have shown that it can induce the phosphorylation of the extracellular signal-regulated kinase (ERK)[5]. The ERK/MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, suggesting a potential avenue through which this compound may exert its anti-cancer effects[6][7][8][9].
Insights from the related compound, jatrophone, reveal an induction of both early and late-stage apoptosis in cancer cells[2][3][4]. Furthermore, jatrophone has been shown to cause cell cycle arrest at the S and G2/M phases and to inhibit the PI3K/Akt/NF-κB signaling pathway, a crucial cascade for cancer cell survival and proliferation[2][3][4].
Data Presentation: Apoptosis and Cell Cycle Arrest
Table 2: Effect of Jatrophone (1.8 µM) on Apoptosis in MCF-7/ADR Cells after 48h
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) | Citation |
| Control | 0.72 ± 0.04 | 2.1 ± 0.22 | 2.82 | [2] |
| Jatrophone | 29.89 ± 2.1 | 22.49 ± 1.9 | 52.38 | [2] |
Table 3: Effect of Jatrophone (1.8 µM) on Cell Cycle Distribution in MCF-7/ADR Cells after 48h
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| Control | 46.21 ± 2.7 | 24.83 ± 2.01 | 28.96 ± 2.4 | [2] |
| Jatrophone | 34.83 ± 1.9 | 30.17 ± 1.95 | 34.99 ± 1.8 | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for investigating the in vitro anti-cancer effects of this compound. These are based on established techniques and can be adapted for specific cancer cell lines.
Cell Culture
-
Culture human cancer cell lines (e.g., AGS, HL-60, SK-MES-1, J82, MCF-7) in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability[10][11][12][13].
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium.
-
Treat the cells with different concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Seed cells in a 6-well plate and treat with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, NF-κB, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways affected by this compound and the related compound jatrophone.
Conclusion
This compound shows promise as an anti-cancer agent, with demonstrated activity against several cancer cell lines. While quantitative data remains limited, the information available for the related compound jatrophone provides a strong foundation for designing comprehensive in vitro studies. The protocols and data presented here offer a robust starting point for researchers to further elucidate the anti-cancer properties and molecular mechanisms of this compound, contributing to the development of novel cancer therapeutics.
References
- 1. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Note: Evaluating Jatropholone B as a Regulator of Melanogenesis
Audience: Researchers, scientists, and drug development professionals in dermatology, cosmetology, and pharmacology.
Introduction:
Jatropholone B, a diterpene isolated from Jatropha curcas, has been investigated for its potential to modulate melanin (B1238610) synthesis.[1][2] Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis. The key enzyme in this pathway is tyrosinase, which catalyzes the rate-limiting steps of melanin production.[3][4] Consequently, the inhibition of tyrosinase is a major focus for the development of skin-whitening agents and treatments for hyperpigmentation disorders.[4][5]
This application note provides a comprehensive overview of the experimental evaluation of this compound's effects on tyrosinase. Contrary to typical tyrosinase inhibitors that directly bind to and inhibit the enzyme's catalytic activity, studies have shown that this compound does not directly inhibit tyrosinase in cell-free enzymatic assays.[1][2] Instead, its mechanism of action involves the downregulation of tyrosinase expression at the cellular level.[1][2] this compound activates the extracellular signal-regulated kinase (ERK) pathway, which in turn suppresses the microphthalmia-associated transcription factor (MITF), a key regulator of tyrosinase gene expression.[1][2]
This document provides protocols for two distinct experimental approaches to assess the activity of this compound: a direct in vitro tyrosinase inhibition assay and a cell-based assay to measure cellular tyrosinase activity and melanin content.
Data Presentation
Table 1: Expected Outcome of this compound in a Direct Enzymatic Tyrosinase Inhibition Assay
| Compound | Target | Assay Type | Expected IC50 | Mechanism of Action |
| This compound | Mushroom Tyrosinase | Cell-Free Enzymatic Assay | No significant inhibition | Does not directly inhibit the enzyme[1][2] |
| Kojic Acid (Control) | Mushroom Tyrosinase | Cell-Free Enzymatic Assay | ~5-20 µM | Direct, competitive inhibitor[4][6] |
Table 2: Representative Data from Cell-Based Assays on Mel-Ab Cells
| Treatment | Concentration | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |
| Control | - | 100% | 100% |
| This compound | 1 µM | Reduced | Reduced |
| This compound | 5 µM | Significantly Reduced | Significantly Reduced |
| This compound | 10 µM | Strongly Reduced | Strongly Reduced |
Note: The values in Table 2 are illustrative and based on the reported concentration-dependent effects.[1][2] Actual values will vary depending on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is designed to screen for compounds that directly inhibit tyrosinase activity. As established, this compound is not expected to show significant activity in this assay, but it is a crucial first step in characterizing any potential modulator of melanogenesis.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
This compound
-
Kojic Acid (positive control)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of this compound and Kojic Acid in DMSO. Further dilute to desired concentrations in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
20 µL of test compound solution (this compound or Kojic Acid) at various concentrations.
-
20 µL of phosphate buffer for the enzyme control wells.
-
20 µL of the appropriate solvent for the solvent control wells.
-
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of mushroom tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in a kinetic mode for at least 10-20 minutes at 25°C.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value for the positive control by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell-Based Assay for Melanin Content and Cellular Tyrosinase Activity
This protocol assesses the effect of this compound on melanin production and tyrosinase activity within a cellular context. Mel-Ab cells are a suitable model for this purpose.[1][2]
Materials:
-
Mel-Ab (or other suitable melanoma) cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound
-
L-DOPA
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., containing Triton X-100)
-
NaOH (1N)
-
96-well cell culture plates
-
Microplate reader
Procedure:
Part A: Melanin Content Measurement
-
Cell Culture and Treatment:
-
Seed Mel-Ab cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
-
Cell Lysis and Melanin Solubilization:
-
Wash the cells with PBS.
-
Lyse the cells with 1N NaOH containing 10% DMSO.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
-
Measurement:
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration determined from a parallel set of wells.
-
Part B: Cellular Tyrosinase Activity Assay
-
Cell Culture and Treatment:
-
Follow the same cell seeding and treatment protocol as in Part A.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., phosphate buffer with 1% Triton X-100).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Enzymatic Reaction:
-
In a new 96-well plate, mix the cell lysate (containing the cellular tyrosinase) with L-DOPA solution.
-
Incubate at 37°C for 1 hour.
-
-
Measurement:
-
Measure the absorbance at 475 nm.
-
Normalize the tyrosinase activity to the total protein concentration of the lysate.
-
Visualizations
Caption: Workflow for the in vitro tyrosinase inhibition assay.
References
- 1. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The unravelling of the complex pattern of tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Jatropholone B in Skin Pigmentation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatropholone B, a diterpenoid isolated from Jatropha curcas, has emerged as a compound of interest in the field of skin pigmentation research. Studies have demonstrated its potential as a hypopigmenting agent, offering a novel mechanism for the regulation of melanin (B1238610) synthesis. This document provides detailed application notes and protocols for researchers investigating the effects of this compound on melanogenesis.
Mechanism of Action
This compound inhibits melanin synthesis in melanocytes.[1] Its primary mechanism of action involves the activation of the Extracellular signal-regulated kinase (ERK) signaling pathway.[1] This activation leads to the downstream downregulation of key melanogenic proteins, specifically the Microphthalmia-associated transcription factor (MITF) and tyrosinase.[1] Notably, this compound does not directly inhibit the enzymatic activity of tyrosinase in a cell-free system.[1] Instead, it reduces the cellular levels of the tyrosinase enzyme, thereby decreasing overall melanin production.[1] The Akt/GSK3β/β-catenin signaling pathway does not appear to be significantly involved in the action of this compound.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on melanin synthesis and related cellular markers based on studies in Mel-Ab mouse melanocyte cells.
Table 1: Effect of this compound on Melanin Content in Mel-Ab Cells
| This compound Concentration (µM) | Melanin Content (% of Control) |
| 0 (Control) | 100 |
| 5 | Data not available |
| 10 | Data not available |
| 20 | Significantly reduced |
Note: Specific percentage inhibition values are not detailed in the provided abstracts. The primary study indicates a concentration-dependent inhibition.
Table 2: Effect of this compound on Cellular Tyrosinase Activity in Mel-Ab Cells
| This compound Concentration (µM) | Cellular Tyrosinase Activity (% of Control) |
| 0 (Control) | 100 |
| 5 | Data not available |
| 10 | Data not available |
| 20 | Significantly reduced |
Note: this compound does not inhibit mushroom tyrosinase activity in a cell-free assay.[1]
Table 3: Effect of this compound on Melanogenic Protein Levels in Mel-Ab Cells
| Treatment (20 µM this compound) | MITF Protein Level (% of Control) | Tyrosinase Protein Level (% of Control) | p-ERK Protein Level (% of Control) |
| 24 hours | Reduced | Reduced | Increased |
| 48 hours | Further Reduced | Further Reduced | Sustained Increase |
| 72 hours | Markedly Reduced | Markedly Reduced | Sustained Increase |
Note: The primary study demonstrates a time-dependent downregulation of MITF and tyrosinase, and a sustained phosphorylation of ERK.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature studying this compound and standard cell biology techniques.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Mel-Ab mouse melanocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Seed Mel-Ab cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates). Allow cells to adhere for 24 hours. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
Protocol 2: Melanin Content Assay
-
After treatment with this compound for the desired duration (e.g., 72 hours), wash the cells with Phosphate-Buffered Saline (PBS).
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet by incubating with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
Protocol 3: Cellular Tyrosinase Activity Assay
-
Following treatment, wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail).
-
Centrifuge the lysate to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (final concentration, 2 mg/mL).
-
Incubate the plate at 37°C for 1 hour.
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.
-
Express the tyrosinase activity as a percentage of the untreated control.
Protocol 4: Western Blot Analysis
-
After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MITF, tyrosinase, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualization
Caption: Signaling pathway of this compound in melanogenesis.
Caption: Experimental workflow for studying this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Jatropholone B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Jatropholone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a naturally occurring diterpene isolated from plants of the Jatropha genus. It has demonstrated promising biological activities, including antiproliferative effects against various cancer cell lines. However, like many other diterpenes, this compound is a lipophilic molecule with limited aqueous solubility, which can significantly hinder its bioavailability and therapeutic efficacy in biological systems.[1][2] A computed XLogP3-AA value of 4.5 for a similar compound, Jatropholone, indicates high lipophilicity and consequently low water solubility.[3]
Q2: Has the exact aqueous solubility of this compound been reported?
Q3: What are the primary strategies for improving the aqueous solubility of compounds like this compound?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs and natural products.[4][5] These can be broadly categorized into physical and chemical modification techniques. Common approaches include:
-
Particle Size Reduction: Increasing the surface area of the compound by reducing its particle size (e.g., micronization, nanosizing).
-
Solid Dispersions: Dispersing the drug in a water-soluble carrier matrix.
-
Complexation: Using complexing agents like cyclodextrins to encapsulate the hydrophobic molecule.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as emulsions, microemulsions, or liposomes.[1]
-
Chemical Modification: Synthesizing more soluble derivatives or prodrugs of the parent compound.
Q4: Which solubility enhancement technique is best suited for this compound?
The optimal technique depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro assays vs. in vivo studies), and the required stability of the formulation. For early-stage research, non-covalent methods like cyclodextrin (B1172386) complexation or the preparation of solid dispersions are often preferred as they do not chemically alter the this compound molecule.
Q5: Are there any known signaling pathways affected by this compound?
Yes, this compound has been shown to inhibit melanin (B1238610) synthesis by downregulating the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase. This effect is mediated through the activation of the extracellular signal-regulated kinase (ERK) pathway. Understanding these pathways is crucial as the formulation excipients should not interfere with the compound's biological activity.
Troubleshooting Guides
Issue 1: Low or Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of this compound in aqueous assay media. | 1. Visually inspect the assay wells for any signs of precipitation. 2. Determine the kinetic solubility of this compound in the specific assay buffer. 3. Prepare a stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and ensure the final concentration in the assay does not exceed the solvent's tolerance by the cells and does not cause precipitation upon dilution. | A clear, homogenous solution in the assay medium, leading to more reproducible and reliable biological data. |
| Inadequate concentration of solubilized this compound. | 1. Quantify the concentration of this compound in the final assay medium using a validated analytical method (e.g., HPLC-UV). 2. Employ a solubility enhancement technique (see Experimental Protocols) to increase the concentration of dissolved this compound. | The concentration of this compound in the assay medium is confirmed to be at the desired level, ensuring accurate dose-response relationships. |
Issue 2: Difficulty in Preparing a Stable Aqueous Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Re-crystallization or precipitation of this compound over time. | 1. For solid dispersions, evaluate the physical stability of the amorphous form using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). 2. For lipid-based formulations, assess the physical stability by monitoring particle size and for any signs of phase separation over time. 3. For cyclodextrin complexes, ensure the optimal drug-to-cyclodextrin ratio is used to maintain a stable complex in solution. | A physically and chemically stable aqueous formulation of this compound with an extended shelf-life. |
| Phase separation or aggregation of the formulation. | 1. Optimize the formulation components, such as the type and concentration of surfactants or stabilizers. 2. For emulsions and nanosuspensions, refine the homogenization or milling process parameters (e.g., time, pressure, speed). | A homogenous and stable formulation with a uniform particle size distribution. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of this compound.
-
Preparation: Add an excess amount of this compound powder to a known volume of purified water (or a relevant buffer) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to stand, then filter the supernatant through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Reporting: Express the solubility in units such as mg/mL or µg/mL.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a common method for improving solubility through complexation.
-
Molar Ratio Selection: Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and safety profile.
-
Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-CD in purified water with gentle heating and stirring.
-
Complexation: Gradually add the this compound powder to the cyclodextrin solution while continuously stirring.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24-72 hours.
-
Lyophilization (Optional): Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex, which can be easily reconstituted in water.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or Differential Scanning Calorimetry (DSC).
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatropholone | C20H24O2 | CID 324064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Large-Scale Synthesis of Jatropholone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Jatropholone B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The total synthesis of this compound, a complex diterpene, presents several significant challenges. A critical step is a Diels-Alder reaction to form a key tricyclic intermediate. Achieving high yields and the correct stereochemistry in this step can be difficult under standard conditions, often necessitating the use of high-pressure techniques (3-15 kbar) to enhance reaction rates and yields.[1] Subsequent steps, such as methylenation, can also be slow and require careful optimization to achieve clean product formation.[1]
Q2: Why is a high-pressure Diels-Alder reaction necessary for the synthesis?
The Diels-Alder reaction in the synthesis of this compound involves a significant negative activation volume. High-pressure conditions (3-15 kbar) favor reactions with a negative change in activation volume, leading to milder reaction conditions and greatly enhanced yields.[1] This technique enables synthetic strategies that are not feasible at atmospheric pressure, making it a crucial element for the successful synthesis of the Jatropholone core structure.[1][2]
Q3: What are the known biological activities of this compound?
This compound has demonstrated notable biological activities, including antiproliferative effects against various cancer cell lines.[3][4] It has also been shown to inhibit melanin (B1238610) synthesis, suggesting its potential as a skin-whitening agent.[5] Jatropholones, in general, are part of a class of diterpenes from the Jatropha genus that have been extensively studied for their anti-inflammatory, antimicrobial, and antiviral properties.[6][7]
Troubleshooting Guides
Low Yield in the High-Pressure Diels-Alder Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Pressure | Gradually increase the pressure within the recommended range (3-15 kbar).[1] | Increased reaction rate and higher yield of the desired cycloadduct. |
| Suboptimal Temperature | Optimize the reaction temperature. While high pressure is the primary driver, temperature can still influence the reaction kinetics and selectivity. | Improved yield and reduced formation of side products. |
| Impure Reactants | Ensure the diene and dienophile are of high purity. Impurities can inhibit the reaction or lead to unwanted side reactions. | A cleaner reaction profile and improved yield. |
| Inadequate Reaction Time | Monitor the reaction progress over a longer period. Some cycloadditions may require extended reaction times even under high pressure. | Drive the reaction closer to completion and maximize the yield. |
Inefficient Methylenation Step
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Decomposition | Use freshly prepared Wittig reagent (Ph3P=CH2). The reagent can degrade over time, leading to lower reactivity.[1] | Increased conversion to the desired methylene (B1212753) product. |
| Insufficient Reagent | Increase the molar excess of the Wittig reagent. The original synthesis used a 15-fold excess.[1] | Drive the reaction to completion, especially if the starting material is sterically hindered. |
| Low Reaction Temperature | While the reaction is typically run at room temperature, gentle heating may be explored if the reaction is sluggish. | Increased reaction rate, but monitor for potential side reactions. |
| Solvent Effects | Ensure the use of an appropriate anhydrous solvent like toluene, as described in established protocols.[1] | Optimal solubility and reactivity of the reagents. |
Experimental Protocols
Key Experiment: High-Pressure Diels-Alder Cycloaddition
This protocol is based on the total synthesis of (+)-Jatropholone A and B.[1][2]
-
Reactant Preparation: A solution of the diene and dienophile in a suitable solvent (e.g., dichloromethane) is prepared.
-
Apparatus Setup: The reaction mixture is placed in a high-pressure apparatus. The specific equipment used in the original synthesis was designed in collaboration with Leco-Tempress Corporation.[1]
-
Pressurization: The pressure is increased to the desired level, typically between 3 and 15 kbar.[1]
-
Reaction Monitoring: The reaction is allowed to proceed for a specified time. Monitoring may be challenging due to the nature of the apparatus, so reaction times are often determined through optimization studies.
-
Decompression and Workup: After the reaction is complete, the pressure is carefully released. The reaction mixture is then subjected to a standard aqueous workup.
-
Purification: The crude product is purified by chromatography to isolate the desired tricyclic adduct.
Visualizations
Caption: Key Stages in the Total Synthesis of this compound.
Caption: Troubleshooting Logic for Low Reaction Yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations in Jatropholone B Extraction
Welcome to the technical support center for Jatropholone B extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction and purification of this promising diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a naturally occurring diterpenoid compound. It is primarily extracted from the roots and root cortex of plants belonging to the Jatropha genus, with Jatropha curcas being a significant source.[1] This compound, along with its stereoisomer Jatropholone A, has garnered research interest for its potential biological activities, including anti-inflammatory, antiproliferative, and effects on melanin (B1238610) synthesis.[2][3]
Q2: I am experiencing a consistently low yield of this compound. What are the common causes?
A2: Low yields in this compound extraction can be attributed to several factors:
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial. Using a solvent that is either too polar or too non-polar for this compound can result in inefficient extraction.
-
Incomplete Cell Lysis: For effective extraction, the plant material must be finely ground to maximize the surface area for solvent penetration and extraction of the target compound.
-
Degradation of this compound: This compound can be sensitive to certain conditions. For instance, Jatropholone A and B are stereoisomers that can interconvert in a dilute basic solution, potentially affecting the yield of the desired isomer.[4] High temperatures during extraction can also lead to degradation.
-
Insufficient Extraction Time or Agitation: The solvent requires adequate time and contact with the plant material to effectively extract this compound.
-
Suboptimal Solid-to-Liquid Ratio: Using too little solvent may not be sufficient to fully extract the compound from the plant matrix.
Q3: What are the recommended solvent systems for this compound extraction?
A3: While the optimal solvent system should be determined empirically for your specific conditions, polar solvents are generally effective for extracting diterpenes like this compound. Based on studies on related compounds from Jatropha species, the following solvents and their mixtures are recommended starting points:
-
Ethanol (B145695): A 70% ethanol solution has been shown to be effective for extracting terpenoids from Jatropha leaves and is a good starting point.[5]
-
Methanol: Methanol is another polar solvent commonly used for the extraction of phytochemicals from Jatropha species.[6]
-
Mixtures: Combinations of polar and non-polar solvents, such as methanol-chloroform or ethanol-hexane, can also be explored to optimize extraction efficiency.
Q4: How can I purify the crude extract to obtain high-purity this compound?
A4: Column chromatography is a standard and effective method for the purification of this compound from the crude extract.
-
Stationary Phase: Silica (B1680970) gel is the most commonly used adsorbent for the separation of diterpenes.[7][8]
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).[8] This allows for the separation of compounds with different polarities.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
Q5: What analytical techniques are suitable for the quantification of this compound?
A5: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of this compound and other diterpenes in Jatropha extracts.[9][10] This technique allows for the separation, identification, and quantification of the target compound.
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their mixtures) to identify the optimal solvent or solvent system. |
| Insufficient Grinding of Plant Material | Ensure the dried root material is ground to a fine, consistent powder (e.g., 40-60 mesh) to increase the surface area for solvent interaction. |
| Degradation during Extraction | Avoid high temperatures during extraction. If using a heat-based method like Soxhlet, consider reducing the extraction time or using a lower boiling point solvent. Be mindful of the pH of the extraction solvent, as basic conditions can cause isomerization of this compound.[4] |
| Inadequate Extraction Time/Agitation | Increase the extraction time and/or the agitation speed (for maceration) to ensure thorough mixing and sufficient contact between the solvent and the plant material. |
| Poor Solid-to-Liquid Ratio | Increase the volume of solvent used for extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL). |
Issue 2: Impure Final Product After Purification
| Potential Cause | Troubleshooting Steps |
| Poor Separation in Column Chromatography | Optimize the gradient elution profile. A shallower gradient can improve the resolution between closely eluting compounds. Experiment with different solvent systems for the mobile phase. |
| Co-elution of Impurities | If impurities have similar polarity to this compound, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique, such as preparative HPLC, for final purification. |
| Overloading the Column | Reduce the amount of crude extract loaded onto the column. Overloading can lead to broad peaks and poor separation. A general rule is to use a 1:20 to 1:100 ratio of crude extract to silica gel by weight. |
| Compound Degradation on the Column | Some compounds can degrade on acidic silica gel. If degradation is suspected, consider using neutral or deactivated silica gel. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Jatropha curcas Roots
-
Preparation of Plant Material:
-
Wash the fresh roots of Jatropha curcas thoroughly with water to remove soil and other debris.
-
Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried roots into a fine powder (40-60 mesh) using a mechanical grinder.
-
-
Solvent Extraction (Maceration):
-
Weigh 100 g of the powdered root material and place it in a large Erlenmeyer flask.
-
Add 1 L of 70% ethanol (or another optimized solvent) to the flask (1:10 solid-to-liquid ratio).
-
Seal the flask and macerate for 48-72 hours at room temperature with continuous stirring using a magnetic stirrer.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to separate the plant debris.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Add a small layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with the non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent (e.g., ethyl acetate). A typical gradient might be:
-
100% Hexane
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
...and so on, up to 100% Ethyl Acetate or a more polar solvent if necessary.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable staining reagent.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Data Presentation
Table 1: Hypothetical Comparison of this compound Yield with Different Extraction Solvents.
| Solvent System | Extraction Method | Temperature (°C) | Extraction Time (h) | This compound Yield (mg/g of dry root) | Purity by HPLC (%) |
| 100% Hexane | Maceration | 25 | 48 | 0.5 ± 0.1 | 45 ± 5 |
| 100% Ethyl Acetate | Maceration | 25 | 48 | 1.2 ± 0.2 | 60 ± 7 |
| 70% Ethanol | Maceration | 25 | 48 | 2.5 ± 0.3 | 75 ± 5 |
| 100% Methanol | Maceration | 25 | 48 | 2.1 ± 0.2 | 70 ± 6 |
| 70% Ethanol | Soxhlet | 78 | 12 | 3.1 ± 0.4 | 65 ± 8 |
Note: This table presents hypothetical data for illustrative purposes. Actual yields will vary depending on the plant material and specific experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Signaling pathway of this compound in the inhibition of melanin synthesis.[3][11]
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jipb.net [jipb.net]
- 5. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method Validation for Jatropha dioica Extracts Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Jatropholone B Dosage for Cell-based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Jatropholone B in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring diterpene isolated from plants of the Jatropha genus.[1] Its primary known mechanism of action in the context of pigmentation is the inhibition of melanin (B1238610) synthesis. It achieves this by activating the Extracellular signal-regulated kinase (ERK) signaling pathway.[2][3] This activation leads to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, key proteins involved in melanin production.[1][3] Additionally, this compound has demonstrated antiproliferative activity against various cancer cell lines and possesses anti-inflammatory properties.[4][5]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A recommended starting range for this compound is between 1 µM and 50 µM. In Mel-Ab melanocyte cell lines, concentrations up to 20 µM showed no cytotoxic effects, while slight cytotoxicity was observed at 50 µM after 24 hours of treatment.[1] For antiproliferative studies in cancer cell lines, effective concentrations have been noted to be between 10 µM and 50 µM.[6] It is always recommended to perform a dose-response experiment to determine the optimal (non-toxic but effective) concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound, like many diterpenes, is expected to have limited aqueous solubility.[6] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or 100% ethanol. A common practice is to prepare a 10-20 mM stock solution. For cell culture experiments, the final concentration of the organic solvent in the medium should be kept low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q4: Which signaling pathways are known to be modulated by this compound?
A4: The most clearly elucidated pathway is the MAPK/ERK signaling cascade, which this compound activates to inhibit melanogenesis.[1][3] While direct evidence for this compound is still emerging, related compounds like Jatrophone (B1672808) have been shown to target the PI3K/Akt/NF-κB pathway to induce apoptosis and autophagy in cancer cells. Given the structural similarity, investigating this pathway in response to this compound treatment may be a valuable area of research.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration / IC50 | Notes |
| AGS | Human Gastric Adenocarcinoma | Active (Specific IC50 not reported) | [4][5] |
| HL-60 | Human Promyelocytic Leukemia | Active (Specific IC50 not reported) | [4][5] |
| SK-MES-1 | Human Lung Carcinoma | Active (Specific IC50 not reported) | [4][5] |
| J82 | Human Bladder Carcinoma | Active (Specific IC50 not reported) | [4][5] |
| Mel-Ab | Murine Melanocyte | >20 µM (No cytotoxicity) | Slight cytotoxicity observed at 50 µM.[1] |
| MRC-5 | Normal Human Lung Fibroblast | Inactive | Suggests selectivity for cancer cells over normal cells.[4][5] |
| NCI-H460/R | Non-small Cell Lung Carcinoma | 10 µM - 20 µM (for similar jatrophanes) | [7] |
| U87-TxR | Glioblastoma | 10 µM - 20 µM (for similar jatrophanes) | [7] |
Note: Specific IC50 values for many cell lines are not available in the cited literature; "Active" indicates that antiproliferative effects were observed.
Mandatory Visualizations
Caption: this compound activates the ERK pathway to inhibit melanin synthesis.
Caption: The PI3K/Akt/NF-κB pathway is a potential target for this compound.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using Crystal Violet Assay
This protocol is used to determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution: 100% Methanol (B129727)
-
Staining solution: 0.1% (w/v) Crystal Violet in 20% Methanol
-
Elution solution: 33% (v/v) Acetic Acid or 0.1 M Sodium Citrate in 50% Ethanol, pH 4.2
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Fixation: Gently aspirate the medium. Wash the cells once with 200 µL of PBS. Add 100 µL of 100% methanol to each well and incubate for 10-15 minutes at room temperature to fix the cells.
-
Staining: Remove the methanol and let the plates air dry. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with tap water to remove excess stain and let it air dry completely.
-
Elution: Add 100-200 µL of elution solution to each well. Place the plate on a shaker for 15-30 minutes to solubilize the dye.
-
Measurement: Measure the absorbance at 570-595 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
24-well cell culture plates
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS)
-
Complete DMEM medium
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium Nitrite (B80452) (NaNO2) standard solution
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction:
-
Prepare a nitrite standard curve by diluting the NaNO2 stock in culture medium.
-
In a new 96-well plate, add 50 µL of each supernatant and 50 µL of each standard.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 5-10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes. Calculate the nitrite concentration in the samples using the standard curve.
Troubleshooting Guide
Caption: A logical workflow for troubleshooting common experimental issues.
Q: I'm not observing any effect of this compound on my cells. What should I do?
A:
-
Concentration: The concentration of this compound may be too low for your specific cell line or assay. Try increasing the concentration in a stepwise manner.
-
Incubation Time: The duration of treatment may be insufficient to elicit a response. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly (typically at -20°C or -80°C, protected from light) and has not degraded. Prepare a fresh stock solution if in doubt.
Q: I'm observing high levels of cell death, even at low concentrations.
A:
-
Vehicle Control: Ensure that the solvent (e.g., DMSO) concentration in your vehicle control is identical to that in your treatment wells and that it is not causing cytotoxicity. The final DMSO concentration should ideally be below 0.1%.
-
Dose-Response: Perform a detailed dose-response curve starting from a very low concentration (e.g., nanomolar range) to accurately determine the cytotoxic threshold for your specific cell line.
-
Compound Purity: If possible, verify the purity of your this compound sample, as impurities could contribute to toxicity.
Q: My results are inconsistent between experiments.
A:
-
Solubility and Precipitation: this compound may be precipitating out of the culture medium, especially at higher concentrations or after prolonged incubation. Visually inspect the wells for any precipitate. When diluting your stock solution into the medium, add it dropwise while gently swirling to ensure it disperses evenly. It may be beneficial to perform a solubility test of your compound in the final culture medium.
-
Aseptic Technique: Inconsistent results can sometimes be a sign of low-level, undetected microbial contamination. Review your aseptic technique and regularly test your cultures for mycoplasma.
-
Cell Passage Number and Density: Ensure you are using cells within a consistent range of passage numbers and that the seeding density is uniform across all wells and experiments, as these factors can influence cellular responses.
References
- 1. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
Technical Support Center: Addressing Non-Selective Toxicity of Jatropholone Diterpenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatropholone diterpenes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on mitigating non-selective toxicity.
Frequently Asked Questions (FAQs)
Q1: What are Jatropholone diterpenes and why is their non-selective toxicity a concern?
A1: Jatropholone diterpenes are natural compounds isolated from plants of the Jatropha genus. They have demonstrated significant antiproliferative activity against various cancer cell lines, making them promising candidates for anticancer drug development.[1][2] However, a major challenge in their therapeutic application is their non-selective toxicity, meaning they can be toxic to both cancerous and healthy, non-cancerous cells. This lack of selectivity can lead to undesirable side effects and limit their clinical utility.
Q2: Which signaling pathways are known to be affected by Jatropholone diterpenes?
A2: Jatropholone diterpenes have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. Notably, jatrophone (B1672808), a related diterpene, has been found to down-regulate the PI3K/AKT/NF-κB pathway in resistant breast cancer cells.[3] Additionally, Jatropholone B has been observed to activate the extracellular signal-regulated kinase (ERK) pathway, which in turn downregulates microphthalmia-associated transcription factor (MITF) and tyrosinase expression.[4]
Q3: What are the general strategies to reduce the non-selective toxicity of Jatropholone diterpenes?
A3: Addressing the non-selective toxicity of Jatropholone diterpenes is a critical area of research. Key strategies include:
-
Chemical Modification: Synthesizing derivatives of the natural Jatropholone structure to improve its therapeutic index. This involves creating analogues that are more selective for cancer cells.
-
Nanoformulation: Encapsulating Jatropholone diterpenes within nanoparticle-based drug delivery systems can enhance their solubility, stability, and potentially enable targeted delivery to tumor tissues, thereby reducing exposure to healthy cells.[5]
-
Combination Therapy: Using Jatropholone diterpenes in combination with other chemotherapeutic agents may allow for lower, less toxic doses of each compound while achieving a synergistic or additive anticancer effect.[6]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal (Non-Cancerous) Cell Lines
Problem: My experiments show that the Jatropholone diterpene I am testing is highly toxic to my control, non-cancerous cell line, limiting its therapeutic window.
Possible Solutions:
-
Synthesize and Screen Derivatives: The cytotoxicity of Jatropholone diterpenes can be highly dependent on their specific chemical structure. For instance, studies have shown that this compound can be active against cancer cell lines while its epimer, Jatropholone A, is inactive.[7] Acetylation of Jatropholone A, however, can confer antiproliferative activity.[7] This suggests that even small modifications can significantly alter biological activity and selectivity. Consider a medicinal chemistry approach to generate derivatives and screen them for improved selectivity.
-
Investigate Nanoformulation Strategies: Poor water solubility is a common issue with diterpenes, which can lead to aggregation and non-specific toxicity in cell culture.[1][2] Encapsulating your Jatropholone compound in a nanodelivery system can improve its solubility and bioavailability.[5]
-
Explore Combination Therapies: The non-selective toxicity of a compound can sometimes be mitigated by using it in combination with another drug. This can allow for a dose reduction of the Jatropholone diterpene while maintaining or even enhancing the overall anticancer effect. Jatrophane diterpenes have been shown to enhance the sensitivity of multidrug-resistant cells to chemotherapy drugs.[6]
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Assay Results
Problem: I am getting variable IC50 values for my Jatropholone diterpene in my cytotoxicity assays.
Possible Solutions:
-
Compound Solubility and Stability: Jatropholone diterpenes often have low aqueous solubility.[1][2] Ensure your compound is fully dissolved in the stock solution (typically DMSO) before diluting it in culture medium. Precipitation of the compound in the medium can lead to inconsistent concentrations and unreliable results.
-
Troubleshooting Tip: Visually inspect your diluted solutions for any signs of precipitation. Consider using a small percentage of a solubilizing agent like Tween 80 in your final culture medium, but be sure to include a vehicle control with the same concentration of the solubilizer.
-
-
Assay Protocol Adherence: Ensure strict adherence to your cytotoxicity assay protocol. For example, in a Sulforhodamine B (SRB) assay, inconsistent washing steps or incomplete solubilization of the dye can lead to significant variability.
-
Cell Seeding Density: The initial cell seeding density can impact the final assay readout. Ensure that cells are in the exponential growth phase at the time of treatment and that the cell number in the control wells at the end of the experiment is within the linear range of the assay.
Issue 3: Difficulty in Elucidating the Mechanism of Action
Problem: I have confirmed the cytotoxic activity of a Jatropholone diterpene, but I am struggling to identify its specific molecular targets and signaling pathways.
Possible Solutions:
-
Hypothesis-Driven Pathway Analysis: Based on existing literature, the PI3K/AKT and ERK pathways are known to be affected by related compounds.[3][4] Start by investigating the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK, mTOR) using Western blotting.
-
Target Identification Studies: For novel compounds, consider more advanced techniques for target identification. This could involve affinity chromatography using a biotinylated version of your compound to pull down interacting proteins, followed by mass spectrometry to identify them.
Quantitative Data
The following table summarizes the reported cytotoxic activities (IC50 values) of some Jatropholone diterpenes and their derivatives against various human cancer cell lines and a normal cell line. This data can help researchers compare the relative potency and selectivity of these compounds.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Jatropholone A | AGS | Gastric Adenocarcinoma | >100 | [7] |
| HL-60 | Leukemia | >100 | [7] | |
| SK-MES-1 | Lung Cancer | >100 | [7] | |
| J82 | Bladder Carcinoma | >100 | [7] | |
| MRC-5 | Normal Lung Fibroblast | >100 | [7] | |
| This compound | AGS | Gastric Adenocarcinoma | 12.5 | [7] |
| HL-60 | Leukemia | 8.7 | [7] | |
| SK-MES-1 | Lung Cancer | 15.2 | [7] | |
| J82 | Bladder Carcinoma | 10.8 | [7] | |
| MRC-5 | Normal Lung Fibroblast | 25.6 | [7] | |
| Jatrophone | AGS | Gastric Adenocarcinoma | 1.2 | [7] |
| HL-60 | Leukemia | 0.9 | [7] | |
| SK-MES-1 | Lung Cancer | 2.1 | [7] | |
| J82 | Bladder Carcinoma | 1.5 | [7] | |
| MRC-5 | Normal Lung Fibroblast | 3.8 | [7] | |
| Jatropholone A Acetate | AGS | Gastric Adenocarcinoma | 22.4 | [7] |
| HL-60 | Leukemia | 18.5 | [7] | |
| SK-MES-1 | Lung Cancer | 25.1 | [7] | |
| J82 | Bladder Carcinoma | 20.3 | [7] | |
| MRC-5 | Normal Lung Fibroblast | 45.2 | [7] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for determining the cytotoxicity of Jatropholone diterpenes against adherent cell lines in a 96-well format.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Jatropholone diterpene stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in dH2O
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Jatropholone diterpene in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle control (DMSO at the highest concentration used).
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with dH2O and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway
This protocol provides a general framework for assessing the effect of Jatropholone diterpenes on the PI3K/AKT signaling pathway.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Jatropholone diterpene
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR, anti-total mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the Jatropholone diterpene at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathways
Caption: Proposed interaction of Jatropholone diterpenes with the PI3K/AKT pathway.
Caption: Activation of the ERK pathway by this compound.
Experimental Workflow
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Jatropholone B instability in experimental models
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Jatropholone B. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Question: Why am I observing high variability or diminished effects of this compound between experiments?
-
Possible Cause 1: Compound Instability. this compound, like many natural diterpenoids, may be unstable in solution. Long-term storage of stock solutions, even when frozen, can lead to degradation. The rate of degradation can be influenced by the solvent, pH, and temperature.
-
Solution: Always prepare fresh stock solutions of this compound in a suitable organic solvent such as DMSO. For cell-based assays, dilute the stock solution into your culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution by preparing small, single-use aliquots. It is not recommended to store this compound in aqueous solutions for extended periods.[1]
-
-
Possible Cause 2: Precipitation in Culture Medium. this compound may have limited solubility in aqueous solutions like cell culture media. Precipitation of the compound will reduce its effective concentration and lead to inconsistent results.
-
Solution: Visually inspect your culture plates for any signs of precipitation after adding this compound. Determine the solubility limit of this compound in your specific cell culture medium. It is advisable to perform a dose-response curve to identify the optimal, non-toxic concentration range. In one study, this compound was shown to have slight cytotoxicity at 50 μM in Mel-Ab cells.[2]
-
-
Possible Cause 3: Inaccurate Concentration. Errors in weighing the compound or in dilution calculations can lead to inconsistent results.
-
Solution: Ensure your balance is properly calibrated before weighing the solid compound. Double-check all dilution calculations.
-
-
Issue 2: Unexpected cytotoxic effects at concentrations reported to be non-toxic.
-
Question: My cells are showing signs of stress or death at concentrations of this compound that should be well-tolerated. What could be the cause?
-
Possible Cause 1: Solvent Toxicity. The organic solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically below 0.5%) and consistent across all experimental and control groups. Run a vehicle control (medium with the same percentage of solvent as the highest this compound concentration) to assess the effect of the solvent on your cells.
-
-
Possible Cause 2: Cell Line Sensitivity. The specific cell line you are using may be more sensitive to this compound than those reported in the literature.
-
Solution: Perform a dose-response cytotoxicity assay (e.g., MTT, crystal violet) on your specific cell line to determine the non-toxic concentration range for your experiments.[2]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: How should I store solid this compound and its stock solutions?
-
Answer: Solid this compound should be stored at -20°C in a sealed, cool, and dry environment.[1] Stock solutions prepared in an anhydrous organic solvent like DMSO should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. It is strongly advised to use solutions soon after preparation and to avoid long-term storage.[1]
-
-
Question 2: What is the known mechanism of action for this compound?
-
Answer: this compound has been shown to inhibit melanin (B1238610) synthesis by activating the extracellular signal-regulated kinase (ERK) pathway.[2][3] This activation leads to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase expression.[2][3] It does not appear to significantly affect the Akt or GSK3β signaling pathways.[2]
-
-
Question 3: In which solvents is this compound soluble?
-
Answer: While specific solubility data is not widely published, as a diterpenoid, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. Its solubility in aqueous solutions is likely to be low.
-
Data Presentation
Table 1: Recommended Handling and Storage of this compound
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | -20°C in a sealed, dry container.[1] | To prevent degradation of the solid compound. |
| Stock Solution Solvent | Anhydrous DMSO or ethanol. | Good solubility for many organic compounds. |
| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots. | To minimize freeze-thaw cycles and degradation. |
| Working Solution | Prepare fresh for each experiment. | To ensure consistent activity and avoid degradation in aqueous media. |
| Final Solvent Concentration | <0.5% in cell culture medium. | To avoid solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Melanin Synthesis in Mel-Ab Cells
This protocol is adapted from a study investigating the inhibitory effect of this compound on melanin synthesis.[2]
-
Cell Culture:
-
Culture Mel-Ab cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 nM 12-O-tetradecanoylphorbol-13-acetate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cytotoxicity Assay (Crystal Violet):
-
Seed Mel-Ab cells (2 x 10⁵ cells/well) in 24-well plates and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0-50 µM) for 24 hours.
-
Wash wells with PBS and stain with 0.1% crystal violet in 10% ethanol for 5 minutes.
-
Rinse with distilled water and extract the crystal violet with 95% ethanol.
-
Measure absorbance at 590 nm.
-
-
Melanin Content Measurement:
-
Seed Mel-Ab cells (2 x 10⁵ cells/well) in 6-well plates and treat with this compound for 4 days.
-
Wash cells with PBS and dissolve in 1 N NaOH at 100°C for 30 minutes.
-
Measure the optical density of the supernatants at 405 nm.
-
-
Western Blot Analysis for ERK Activation:
-
Seed Mel-Ab cells (2 x 10⁵ cells/well) in 6-well plates and serum-starve for 24 hours.
-
Treat cells with 20 µM this compound for various time points (e.g., 0-360 minutes).
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phospho-ERK and total ERK, followed by appropriate secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualization
Caption: this compound signaling pathway in melanocytes.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Jatropholone B for In Vivo Studies
Welcome to the technical support center for researchers working with Jatropholone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing the bioavailability of this promising diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a naturally occurring diterpenoid with demonstrated antiproliferative and gastroprotective activities. Like many other diterpenes, this compound is poorly soluble in water, a characteristic that significantly limits its absorption in the gastrointestinal tract and, consequently, its bioavailability for systemic effects. Its solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) underscores its lipophilic nature, which often correlates with poor aqueous solubility.
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: The main approaches focus on improving the solubility and dissolution rate of the compound. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area for dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its wettability and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and liposomes can solubilize this compound and facilitate its absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.
-
Use of Co-solvents and Surfactants: These agents can be used to create formulations that maintain this compound in solution.
Q3: Are there any known signaling pathways affected by this compound?
A3: Yes, this compound has been shown to inhibit melanin (B1238610) synthesis by activating the Extracellular signal-regulated kinase (ERK) pathway. This activation leads to the downregulation of Microphthalmia-associated transcription factor (MITF) and tyrosinase, key regulators of melanogenesis.[1][2] Understanding this pathway is crucial for interpreting in vivo study results and for target validation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: Low and variable oral bioavailability in animal models.
Possible Cause: Poor aqueous solubility and slow dissolution rate of crystalline this compound.
Solutions:
-
Develop a Lipid-Based Formulation (SEDDS): Self-Emulsifying Drug Delivery Systems are an effective strategy for enhancing the oral bioavailability of lipophilic compounds. A case study on a hydrophobic compound with poor water and lipid solubility showed a greater than 10-fold increase in drug solubility and a more than 100-fold increase in bioavailability when formulated as a SEDDS in a soft gel capsule.[3]
-
Suggested Starting Formulation:
-
Oil Phase: Oleic acid, Capryol 90
-
Surfactant: Tween 80, Cremophor EL
-
Co-surfactant/Co-solvent: Transcutol HP, PEG 400
-
-
-
Prepare a Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier to improve its dissolution rate.
-
Common Carriers: Polyvinylpyrrolidone (PVP K30), Polyethylene glycols (PEGs), Hydroxypropyl methylcellulose (B11928114) (HPMC).
-
-
Particle Size Reduction (Nanosuspension): Reducing the particle size of this compound can significantly increase its surface area and dissolution velocity.
Problem 2: Precipitation of this compound upon dilution of a stock solution in aqueous media for in vitro assays or in vivo administration.
Possible Cause: High supersaturation and low aqueous solubility of the compound.
Solutions:
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its higher aqueous solubility and safety profile compared to other cyclodextrins.
-
-
Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate this compound, preventing its precipitation.
-
Suggested Surfactants: Tween 80, Poloxamer 188.
-
Data Presentation
The following tables summarize quantitative data on bioavailability enhancement for compounds with properties similar to this compound, providing a reference for expected improvements.
Table 1: Examples of Bioavailability Enhancement of Poorly Soluble Natural Products
| Compound Class | Formulation Strategy | Fold Increase in Solubility | Fold Increase in Bioavailability | Reference |
| Diterpene Lactone (Andrographolide) | Self-microemulsifying drug delivery system | - | 2.5-fold | [4] |
| Triterpenoid | Nanosuspension | - | 8.5-fold (AUC) | [1] |
| Hydrophobic Compound | SEDDS in soft gel | >10-fold | >100-fold | [3] |
| Flavonoid (Luteolin) | Solid Dispersion (Microwave Irradiation) | - | Significant improvement in dissolution rate | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol provides a general procedure for preparing a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable carrier
-
Ethanol (B145695) (or other suitable solvent in which both this compound and the carrier are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and the carrier (e.g., in a 1:4 drug-to-carrier ratio) and dissolve them in a minimal amount of ethanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Gently pulverize it using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Mandatory Visualizations
Signaling Pathway of this compound in Melanogenesis Inhibition
Caption: this compound activates the ERK signaling pathway.
Experimental Workflow for Selecting a Bioavailability Enhancement Strategy
Caption: Workflow for bioavailability enhancement of this compound.
Logical Relationship in Self-Emulsifying Drug Delivery System (SEDDS) Formulation
Caption: Mechanism of a Self-Emulsifying Drug Delivery System.
References
- 1. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. pharm-int.com [pharm-int.com]
- 4. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crsubscription.com [crsubscription.com]
Technical Support Center: High-Purity Jatropholone B Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for high-purity Jatropholone B. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to address common challenges encountered during the isolation and purification of this promising diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is the typical source material for this compound isolation?
A1: this compound is a natural diterpenoid primarily isolated from the roots and rhizomes of plants in the Jatropha genus, particularly Jatropha curcas and Jatropha gossypifolia.[1][2] The concentration of this compound can vary depending on the plant's age, geographical location, and harvesting season.
Q2: What are the general steps for purifying this compound?
A2: The purification of this compound typically involves a multi-step process that includes:
-
Extraction: Initial extraction from the dried and powdered plant material using an organic solvent.
-
Solvent-Solvent Partitioning: A preliminary fractionation step to separate compounds based on their polarity.
-
Chromatographic Purification: Multiple rounds of column chromatography and potentially preparative Thin Layer Chromatography (TLC) to isolate this compound from other co-extracted compounds.
-
Crystallization: The final step to obtain high-purity this compound crystals.
Q3: What is the recommended storage condition for purified this compound?
A3: For long-term stability, solid, high-purity this compound should be stored at -20°C in a sealed, cool, and dry environment to prevent degradation.[3] If in solution, it is recommended to use it promptly as long-term storage in solvents is not advised.[3]
Q4: What level of purity can be expected with these techniques?
A4: Through careful execution of the described purification protocol, it is possible to achieve a purity of ≥98% for this compound.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time. 3. Improperly dried or poor-quality plant material. | 1. Use a solvent of intermediate polarity like methanol (B129727) or ethanol (B145695) for initial extraction. 2. Increase the extraction time or perform multiple extraction cycles. 3. Ensure the plant material is thoroughly dried and finely powdered before extraction. |
| Poor separation in column chromatography | 1. Inappropriate solvent system (mobile phase). 2. Column overloading. 3. Improperly packed column (channeling). 4. Co-elution of compounds with similar polarity. | 1. Optimize the solvent system using analytical TLC first. Start with a non-polar solvent and gradually increase polarity. A common starting point for diterpenes is a hexane-ethyl acetate (B1210297) gradient. 2. Reduce the amount of crude extract loaded onto the column. A general rule is a 1:30 to 1:100 ratio of sample to silica (B1680970) gel by weight. 3. Ensure the column is packed uniformly without any air bubbles or cracks. 4. If co-elution persists, consider using a different stationary phase (e.g., alumina, Sephadex) or a different chromatographic technique like preparative HPLC. |
| Streaking or tailing of spots on TLC plates | 1. Sample is too concentrated. 2. The compound is acidic or basic. 3. The compound is unstable on the silica gel. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the developing solvent. 3. Run the TLC plate quickly and in a cool, dark chamber. |
| Difficulty in inducing crystallization | 1. Presence of impurities. 2. Inappropriate crystallization solvent. 3. Solution is not supersaturated. | 1. Further purify the sample using preparative TLC or HPLC. 2. Test a range of solvents and solvent mixtures (e.g., hexane (B92381), ethyl acetate, methanol, acetone (B3395972), or mixtures thereof). Slow evaporation of the solvent is often effective. 3. Concentrate the solution to achieve supersaturation, then cool it slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystal formation. |
| Compound degradation during purification | 1. Exposure to high temperatures. 2. Exposure to strong acids or bases. 3. Prolonged exposure to light. | 1. Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a low temperature. 2. Maintain a neutral pH throughout the purification process unless a pH change is required for separation. 3. Protect the sample from direct light by using amber-colored glassware or covering the flasks with aluminum foil. |
Quantitative Data Summary
The following table provides an example of the expected yield and purity at each stage of the this compound purification process, starting from 1 kg of dried Jatropha curcas root powder.
| Purification Stage | Description | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| 1. Crude Extraction | Maceration with methanol | 1000 | 50 | 5.0 | ~5-10 |
| 2. Solvent Partitioning | Liquid-liquid extraction (Hexane-Methanol/Water) | 50 | 15 | 30.0 | ~20-30 |
| 3. Silica Gel Column Chromatography (Step 1) | Gradient elution (Hexane:Ethyl Acetate) | 15 | 3 | 20.0 | ~60-70 |
| 4. Silica Gel Column Chromatography (Step 2) | Isocratic elution with optimized solvent system | 3 | 0.8 | 26.7 | ~90-95 |
| 5. Crystallization | Slow evaporation from Hexane:Acetone | 0.8 | 0.5 | 62.5 | >98 |
Experimental Protocols
Extraction of Crude this compound
-
Air-dry the roots of Jatropha curcas at room temperature for 7-10 days, then grind them into a fine powder.
-
Macerate 1 kg of the powdered root material in 5 L of methanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
Solvent-Solvent Partitioning
-
Suspend the crude methanol extract (approx. 50 g) in 500 mL of a methanol:water (9:1 v/v) solution.
-
Perform liquid-liquid extraction three times with 500 mL of hexane in a separatory funnel.
-
Combine the hexane fractions and discard them (this removes non-polar impurities).
-
Extract the remaining methanol/water layer three times with 500 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the semi-purified extract.
Column Chromatography
-
Column Preparation: Pack a glass column (5 cm diameter, 60 cm length) with 300 g of silica gel (60-120 mesh) using a slurry method with hexane.
-
Sample Loading: Adsorb the semi-purified extract (approx. 15 g) onto 30 g of silica gel and load it carefully onto the top of the packed column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Fraction Collection: Collect 50 mL fractions and monitor them by TLC.
-
TLC Analysis: Develop the TLC plates in a hexane:ethyl acetate (7:3 v/v) solvent system. Visualize the spots under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent followed by heating.
-
Pool the fractions containing the compound with an Rf value corresponding to this compound.
-
Perform a second column chromatography step on the pooled fractions using an isocratic solvent system (e.g., hexane:ethyl acetate 8:2 v/v) for finer separation.
Crystallization
-
Dissolve the purified this compound fraction in a minimal amount of a warm mixture of hexane and acetone (e.g., 9:1 v/v).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in a refrigerator at 4°C for 24 hours to promote crystal growth.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Dry the crystals under a vacuum to obtain high-purity this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship for troubleshooting low purification yields.
References
- 1. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Jatropholone B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Jatropholone B during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a naturally occurring diterpenoid.[1][2] Its primary known mechanism of action is the activation of the Extracellular signal-regulated kinase (ERK) signaling pathway.[3] This activation leads to the downstream downregulation of Microphthalmia-associated Transcription Factor (MITF) and tyrosinase, resulting in an inhibitory effect on melanin (B1238610) synthesis.[3][4] this compound has also demonstrated antiproliferative activity in several cancer cell lines.[5]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended therapeutic target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy. With this compound, since its mechanism involves the activation of the broadly important ERK signaling pathway, there is a potential for off-target effects in various cell types and tissues where ERK signaling plays diverse roles in processes like cell proliferation, differentiation, and apoptosis.[1]
Q3: What are the first steps I should take to minimize potential off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Determine the Optimal Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect in your experimental system.
-
Use Appropriate Controls: Include a vehicle control (e.g., DMSO) and, if possible, a structurally similar but inactive analog of this compound to ensure the observed phenotype is not due to the chemical scaffold.
-
Characterize Cell Line Response: Be aware that the expression levels of on-target and potential off-target proteins can vary between cell lines, leading to different responses.
Q4: Since there is limited experimental data on this compound's off-targets, how can I predict potential off-target interactions?
A4: In the absence of comprehensive experimental data, computational or in silico methods are valuable for predicting potential off-target interactions.[6][7][8] These tools utilize algorithms based on chemical similarity, machine learning, and ligand-protein docking to predict the likelihood of a small molecule binding to various proteins.[9][10][11]
Here are some publicly available tools and databases:
-
SwissTargetPrediction: Predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity with known ligands.
-
TargetHunter: An in silico target identification tool that predicts the therapeutic potential of small organic molecules based on a chemogenomic database.[9]
-
DrugBank: A comprehensive database containing information on drugs and drug targets, which can be searched for structurally similar compounds and their known targets.[12]
-
KinasePred: A computational tool specifically for predicting the kinase activity of small molecules.[13]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results across different cell lines.
-
Possible Cause: Cell line-dependent expression of on-target or off-target proteins. The ERK pathway, which this compound activates, can have different or even opposing effects (e.g., proliferation vs. senescence) depending on the cellular context.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression of key proteins in the ERK signaling pathway (e.g., ERK1/2, MEK1/2, Raf) in your cell lines of interest via Western blot or qPCR.
-
Assess Basal Pathway Activation: Determine the basal level of ERK phosphorylation (p-ERK) in your untreated cell lines to understand the baseline signaling status.
-
Perform Dose-Response Curves: Establish a full dose-response curve for this compound in each cell line to identify the optimal concentration range for the desired effect.
-
Utilize Pathway Inhibitors: Co-treat cells with this compound and a specific MEK inhibitor (e.g., PD98059) to confirm that the observed effect is indeed mediated through the ERK pathway.[3]
-
Issue 2: Observed cellular toxicity at concentrations required for the desired on-target effect.
-
Possible Cause: Engagement of off-target proteins that regulate essential cellular processes.
-
Troubleshooting Steps:
-
Cytotoxicity Profiling: Assess the cytotoxicity of this compound across a panel of relevant normal human cell lines (e.g., human dermal fibroblasts, human epidermal melanocytes, human keratinocytes) to determine its therapeutic window.
-
Predict Off-Targets: Use the in silico tools mentioned in FAQ 4 to generate a list of potential off-target proteins. Prioritize predicted off-targets that are known to be involved in cell viability and apoptosis.
-
Experimental Validation of Off-Targets: Employ experimental methods like those detailed in the "Experimental Protocols" section below (e.g., Kinase Profiling, CETSA) to validate the predicted off-target interactions.
-
Structure-Activity Relationship (SAR) Studies: If resources permit, consider testing analogs of this compound to identify modifications that reduce off-target binding while retaining on-target activity.
-
Quantitative Data Summary
The following table summarizes the available cytotoxicity data for this compound. It is important to note that there is a significant lack of comprehensive data on its effects on a wide range of normal human cell lines.
| Cell Line | Cell Type | Species | Assay | Result | Citation |
| MRC-5 | Normal Lung Fibroblast | Human | Not Specified | Active against cancer cells in the same study | [5] |
| Mel-Ab | Melanocyte | Mouse | Crystal Violet | No cytotoxicity up to 20 µM, slight at 50 µM |
Experimental Protocols
1. In Vitro Kinase Profiling
This protocol is designed to assess the selectivity of this compound by screening its activity against a large panel of purified kinases.
-
Principle: This assay measures the ability of this compound to modulate the activity of a wide range of kinases, thus identifying potential off-target kinase interactions.
-
Kinase Profiling Workflow
-
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: In a multi-well plate, add the kinase reaction buffer, the appropriate amount of a specific purified kinase, and the diluted this compound or DMSO control.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound-kinase interaction.
-
Kinase Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP (for radiometric assays) or unlabeled ATP (for fluorescent or luminescent assays).
-
Reaction Termination and Detection: Stop the reaction after a defined period. For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash, and measure radioactivity using a scintillation counter. For other assay formats, follow the manufacturer's instructions to measure the signal.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each concentration of this compound. Determine the IC50 or EC50 value for each kinase by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of this compound with its potential targets in a cellular context.
-
Principle: CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with this compound and measuring the amount of soluble target protein, direct target engagement can be assessed.
-
CETSA Experimental Workflow
-
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
3. Chemical Proteomics for Target Deconvolution
This protocol provides a general framework for an unbiased identification of this compound's binding partners in a complex proteome.
-
Principle: Chemical proteomics utilizes a modified version of the small molecule (a "probe") to "pull down" its interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Chemical Proteomics Workflow
-
Methodology:
-
Probe Synthesis: Synthesize a chemical probe by attaching a reactive group (for covalent capture) and/or a reporter tag (e.g., biotin, alkyne) to this compound at a position that does not interfere with its biological activity.
-
Cell Lysis and Probe Incubation: Prepare a total protein lysate from the cells of interest. Incubate the lysate with the this compound probe.
-
Affinity Purification: Use an affinity matrix (e.g., streptavidin beads for a biotinylated probe) to capture the probe-protein complexes. Wash the matrix extensively to remove non-specific binders.
-
Elution and Protein Digestion: Elute the bound proteins from the affinity matrix. Digest the eluted proteins into smaller peptides using a protease like trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the this compound probe.
-
Data Analysis: Compare the identified proteins from the this compound probe pulldown with those from a control pulldown (e.g., using an inactive analog probe or beads alone) to identify specific binding partners.
-
Signaling Pathway Diagram
The following diagram illustrates the known signaling pathway of this compound.
This compound Signaling Pathway
References
- 1. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 9. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Machine learning approaches and databases for prediction of drug–target interaction: a survey paper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antiproliferative Activities of Jatropholone B versus Jatropholone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antiproliferative activities of two natural diterpenoids, Jatropholone B and its epimer, Jatropholone A. The data presented is compiled from published scientific literature to aid in research and development efforts in oncology.
I. Overview of Antiproliferative Activity
Jatropholone A and this compound are structurally related diterpenes isolated from plants of the Jatropha genus. Despite their stereochemical similarity, they exhibit markedly different effects on cancer cell proliferation.
A key study by Theoduloz et al. (2009) serves as the primary source for this comparison. The research group assessed the antiproliferative effects of these compounds against a panel of human cancer cell lines. Their findings indicate that while This compound is an active antiproliferative agent against all tested cancer cell lines, Jatropholone A is inactive .[1]
II. Quantitative Comparison of Antiproliferative Activity
The following table summarizes the antiproliferative activity of Jatropholone A and this compound against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jatropholone A | AGS | Gastric Adenocarcinoma | Inactive | Theoduloz et al., 2009 |
| HL-60 | Leukemia | Inactive | Theoduloz et al., 2009 | |
| SK-MES-1 | Lung Cancer | Inactive | Theoduloz et al., 2009 | |
| J82 | Bladder Carcinoma | Inactive | Theoduloz et al., 2009 | |
| This compound | AGS | Gastric Adenocarcinoma | Active | Theoduloz et al., 2009 |
| HL-60 | Leukemia | Active | Theoduloz et al., 2009 | |
| SK-MES-1 | Lung Cancer | Active | Theoduloz et al., 2009 | |
| J82 | Bladder Carcinoma | Active | Theoduloz et al., 2009 |
Note: The specific IC50 values for this compound were not available in the abstract of the primary literature. The term "Active" indicates that the compound demonstrated antiproliferative activity, while "Inactive" indicates no significant activity was observed.
III. Experimental Protocols
The antiproliferative activity of Jatropholone A and B was likely determined using a Sulforhodamine B (SRB) assay, a common method for assessing cytotoxicity. A detailed, representative protocol for this assay is provided below.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
-
Cell Plating:
-
Human cancer cell lines (AGS, HL-60, SK-MES-1, J82) are harvested during their exponential growth phase.
-
Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Stock solutions of Jatropholone A and this compound are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds are made in the appropriate cell culture medium.
-
The culture medium in the wells is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a period of 48 to 72 hours.
-
-
Cell Fixation:
-
After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
-
Staining:
-
The plates are washed with water to remove the TCA and then air-dried.
-
A solution of Sulforhodamine B (SRB) in acetic acid is added to each well and incubated at room temperature for 30 minutes.
-
-
Washing:
-
Unbound SRB is removed by washing the plates with 1% acetic acid.
-
-
Solubilization and Absorbance Reading:
-
The protein-bound SRB is solubilized with a Tris base solution.
-
The absorbance is read at a wavelength of approximately 515 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
IV. Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Sulforhodamine B (SRB) assay.
V. Potential Signaling Pathway of this compound
While the precise mechanism of action for the antiproliferative activity of this compound is not fully elucidated in the context of cancer cells, some studies have provided initial insights. Research on the effect of this compound in other cell types has shown that it can activate the Extracellular signal-regulated kinase (ERK) pathway.[2][3] The ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.
The activation of the ERK pathway can have dual roles in cancer, either promoting or inhibiting cell proliferation depending on the cellular context and the duration of the signal. In some cancer types, sustained activation of the ERK pathway can lead to cell cycle arrest and apoptosis. Therefore, it is plausible that the antiproliferative effect of this compound in cancer cells is mediated through the modulation of the ERK pathway. However, further investigation is required to confirm this hypothesis.
The following diagram illustrates a potential signaling pathway for this compound's antiproliferative activity.
VI. Conclusion
The available evidence clearly distinguishes the antiproliferative profiles of Jatropholone A and this compound. This compound demonstrates significant potential as an antiproliferative agent against a range of cancer cell lines, whereas Jatropholone A is inactive. The likely mechanism of action for this compound involves the modulation of the ERK signaling pathway, although this requires further validation in cancer cell models. These findings underscore the importance of stereochemistry in the biological activity of natural products and highlight this compound as a promising candidate for further preclinical investigation in oncology drug discovery.
References
- 1. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Jatropholone B and Jatrophone: From Anticancer to Dermatological Applications
A detailed guide for researchers, scientists, and drug development professionals on the distinct biological activities and mechanisms of two prominent diterpenes from the Jatropha genus.
Jatropholone B and Jatrophone (B1672808) are naturally occurring diterpenes isolated from plants of the Jatropha species, a genus well-regarded for its production of structurally diverse and biologically active secondary metabolites[1][2]. While both compounds share a common origin and classification as diterpenoids, their pharmacological profiles and mechanisms of action diverge significantly, presenting unique therapeutic opportunities. Jatrophone has been extensively studied for its potent anticancer properties, particularly in drug-resistant cancers, while this compound has demonstrated not only antiproliferative effects but also a unique potential in dermatology as a hypopigmenting agent.
This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and mechanistic pathway visualizations to aid in future research and development.
Comparative Analysis of Biological Activities
Jatrophone is primarily recognized for its robust cytotoxic activity across a range of cancer cell lines. It has shown particular efficacy in overcoming multidrug resistance in breast cancer[3]. Its mechanism is multifaceted, involving the induction of both apoptosis and autophagy[4]. In contrast, while this compound also exhibits antiproliferative activity against various cancer cells, its epimer, Jatropholone A, is largely inactive[5][6]. The most distinct activity of this compound is its ability to inhibit melanin (B1238610) synthesis, positioning it as a candidate for skin-whitening agents[7][8]. Both compounds have also been noted for their gastroprotective effects[1][2].
Quantitative Performance Data: Cytotoxicity
The following table summarizes the cytotoxic potency (IC50) of Jatrophone and Jatropholone A/B against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Jatrophone | MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | [3][4] |
| Hep G2 | Hepatocellular Carcinoma | 3.2 | [9][10] | |
| HeLa | Cervical Cancer | 5.13 | [6] | |
| WiDr | Colon Adenocarcinoma | 8.97 | [6] | |
| AGS | Gastric Adenocarcinoma | 2.5 | [10] | |
| Jatropholone A | HeLa | Cervical Cancer | 36.15 | [6] |
| WiDr | Colon Adenocarcinoma | 15.20 | [6] | |
| This compound | AGS, HL-60, SK-MES-1, J82 | Gastric, Leukemia, Lung, Bladder | Active (Specific IC50 not provided) | [5] |
Mechanism of Action
The distinct biological outcomes of Jatrophone and this compound are rooted in their different molecular targets and effects on cellular signaling pathways.
Jatrophone: A Dual Inhibitor of Pro-Survival Pathways
Jatrophone exerts its potent anticancer effects primarily by inhibiting the PI3K/Akt/NF-κB signaling pathway, a critical cascade that promotes tumor cell proliferation, metastasis, and treatment resistance[1][3]. By down-regulating the expression of PI3K, phosphorylated Akt (p-AKT), and NF-κB, Jatrophone effectively induces cell cycle arrest, apoptosis, and autophagy in cancer cells[3][4]. Additionally, studies in triple-negative breast cancer have shown that Jatrophone can interfere with the Wnt/β-catenin signaling pathway by reducing the levels of non-phosphorylated (activated) β-catenin, further inhibiting cancer cell proliferation and migration[11].
References
- 1. mdpi.com [mdpi.com]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. The natural compound Jatrophone interferes with Wnt/β-catenin signaling and inhibits proliferation and EMT in human triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Jatropholone B and Other Natural Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Jatropholone B and other prominent natural tyrosinase inhibitors. While many natural compounds directly inhibit the enzymatic activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis, this compound presents a unique mechanism of action, offering a different therapeutic strategy for hyperpigmentation and related disorders. This document outlines the inhibitory concentrations of well-known natural tyrosinase inhibitors, details the experimental protocols for assessing their efficacy, and visualizes the distinct signaling pathway of this compound.
Distinguishing Mechanisms of Action: Direct Inhibition vs. Gene Regulation
A crucial distinction in the study of tyrosinase inhibitors lies in their mechanism of action. Many natural compounds, such as kojic acid, arbutin, quercetin, and resveratrol, function as direct inhibitors . They bind to the tyrosinase enzyme, either competitively or non-competitively, to block its catalytic activity and thus prevent the synthesis of melanin.
In contrast, This compound operates through an indirect mechanism. It does not directly interact with the tyrosinase enzyme in a cell-free system.[1][2] Instead, it influences the signaling pathways that regulate the expression of the tyrosinase gene. Specifically, this compound activates the extracellular signal-regulated kinase (ERK) pathway.[1][2] This activation leads to the downregulation of Microphthalmia-associated transcription factor (MITF), a key transcription factor in melanogenesis.[1][2] The reduction in MITF levels subsequently decreases the expression of the tyrosinase protein itself, leading to a reduction in melanin synthesis.[1][2]
Comparative Efficacy of Direct Natural Tyrosinase Inhibitors
For researchers interested in direct tyrosinase inhibitors, the following table summarizes the 50% inhibitory concentration (IC50) values for several well-characterized natural compounds. Lower IC50 values indicate greater inhibitory potency. It is important to note that these values can vary depending on the experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the substrate used (e.g., L-DOPA vs. L-tyrosine).
| Compound | Tyrosinase Source | Substrate | IC50 Value |
| Kojic Acid | Mushroom | L-DOPA | 121 ± 5 µM[3] |
| Kojic Acid | Mushroom | - | 30.6 µM[4] |
| α-Arbutin | Mouse Melanoma | - | 0.48 mM[5] |
| β-Arbutin | Mushroom | L-DOPA | 9.0 ± 0.5 mM[6] |
| Quercetin | Mushroom | L-DOPA | 30.8 ± 7.4 µM[7][8] |
| Resveratrol | Human | - | 1.8 µM[9] |
| Oxyresveratrol | Human | - | 0.09 µM[9] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Tyrosinase Inhibition Assay (Direct Inhibitors)
This protocol is adapted for screening direct inhibitors of tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (pH 6.8)
-
Test compounds (e.g., Kojic Acid, Arbutin)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
In a 96-well plate, add 40 µL of various concentrations of the test compound.
-
Add 80 µL of phosphate buffer to each well.
-
Add 40 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
To initiate the reaction, add 40 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Melanin Content Assay
This assay is used to quantify the effect of compounds like this compound on melanin production in cell culture.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH with 10% DMSO
-
96-well plate reader
Procedure:
-
Seed B16F10 cells in a 24-well plate and culture until they reach approximately 80% confluency.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
After treatment, wash the cells with PBS and harvest them.
-
Pellet the cells by centrifugation.
-
Solubilize the cell pellets in 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to dissolve the melanin.
-
Measure the absorbance of the supernatant at 470 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA or Bradford).
Western Blot Analysis for Tyrosinase and MITF Expression
This technique is employed to determine the effect of compounds on the protein levels of tyrosinase and MITF.
Materials:
-
B16F10 melanoma cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against tyrosinase and MITF
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection system
Procedure:
-
Treat B16F10 cells with the test compound as described in the melanin content assay.
-
Lyse the cells using a suitable lysis buffer to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for tyrosinase and MITF overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[10]
Visualizing the Mechanism of this compound
The following diagram, generated using the DOT language, illustrates the signaling pathway through which this compound inhibits melanin synthesis.
Caption: this compound signaling pathway in melanogenesis inhibition.
Conclusion
This compound represents a novel approach to the inhibition of melanin synthesis. Unlike many natural compounds that directly target the tyrosinase enzyme, this compound modulates the gene expression of tyrosinase through the ERK/MITF signaling pathway. This guide provides a framework for comparing the efficacy and mechanisms of different natural tyrosinase inhibitors, offering valuable insights for researchers and professionals in the field of dermatology and drug development. The provided experimental protocols and the visualization of the signaling pathway serve as practical resources for further investigation into these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Inhibition mechanism investigation of quercetagetin as a potential tyrosinase inhibitor [frontiersin.org]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quercetin as a tyrosinase inhibitor: Inhibitory activity, conformational change and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol as a Multifunctional Topical Hypopigmenting Agent [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Anti-Melanogenic Potential of Jatropholone B: A Comparative Analysis
For Immediate Release
A deep dive into the anti-melanogenic properties of Jatropholone B reveals a promising alternative to conventional skin lightening agents. This guide offers a comprehensive comparison with established compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a naturally occurring diterpene, has demonstrated significant anti-melanogenic effects by modulating key cellular signaling pathways. This report provides a detailed validation of its efficacy, comparing its performance with other widely used agents and presenting the underlying experimental protocols.
Comparative Performance Analysis
The anti-melanogenic efficacy of this compound was evaluated against well-established inhibitors of melanin (B1238610) synthesis, namely Kojic Acid and Arbutin. The following tables summarize the quantitative data from studies on their effects on melanin content and tyrosinase activity in B16F10 melanoma cells.
Table 1: Comparison of Melanin Content Reduction
| Compound | Concentration | Melanin Content Reduction | Reference |
| This compound | 1 - 50 µM | Dose-dependent decrease | [1] |
| Kojic Acid | 43.8 - 700 µM | Dose-dependent decrease | [2][3] |
| Arbutin (β-arbutin) | 250 - 1000 µM | Dose-dependent decrease | [2] |
Table 2: Comparison of Cellular Tyrosinase Activity Inhibition
| Compound | Concentration | Cellular Tyrosinase Activity Inhibition | Reference |
| This compound | 1 - 50 µM | Dose-dependent decrease | [1] |
| Kojic Acid | 43.8 - 700 µM | Dose-dependent decrease (IC50 ~70 µM) | [2] |
| Arbutin (β-arbutin) | 250 - 1000 µM | Dose-dependent decrease | [2] |
Mechanism of Action: The ERK Signaling Pathway
This compound exerts its anti-melanogenic effect not by directly inhibiting the tyrosinase enzyme, but by activating the Extracellular signal-regulated kinase (ERK) signaling pathway[1][4]. This activation leads to the downregulation of Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis-related genes, including tyrosinase[1][5][6]. The decreased expression of MITF subsequently reduces the transcription of the tyrosinase gene, leading to lower cellular tyrosinase activity and a reduction in melanin synthesis[1][7][8].
Caption: this compound signaling pathway in melanocytes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound becomes toxic to cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Seed B16F10 melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (or other test compounds) and incubate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Caption: Workflow for the MTT cytotoxicity assay.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cells.
Principle: Melanin pigment is extracted from cells and its quantity is determined by measuring its absorbance at a specific wavelength (typically 405 nm or 475 nm).
Procedure:
-
Seed B16F10 melanoma cells in a 6-well plate and treat with test compounds for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm or 475 nm.
-
The melanin content is often normalized to the total protein content of the cells, determined by a separate protein assay (e.g., Bradford assay).
Caption: Workflow for the melanin content assay.
Cellular Tyrosinase Activity Assay
This assay measures the activity of the tyrosinase enzyme within the cells.
Principle: The assay measures the rate of L-DOPA oxidation to dopachrome, a colored product, which is catalyzed by tyrosinase. The increase in absorbance at 475 nm is proportional to the tyrosinase activity.
Procedure:
-
Culture and treat B16F10 cells with test compounds as in the melanin content assay.
-
Wash the cells with PBS and lyse them with a buffer containing Triton X-100.
-
Centrifuge the lysate to obtain the supernatant containing the cellular enzymes.
-
In a 96-well plate, mix the cell lysate with L-DOPA solution.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at regular time intervals.
-
The tyrosinase activity is calculated from the rate of increase in absorbance and normalized to the protein concentration of the lysate.
Caption: Workflow for the cellular tyrosinase activity assay.
Conclusion
This compound presents a compelling case as a novel anti-melanogenic agent. Its unique mechanism of action, targeting the ERK signaling pathway to downregulate tyrosinase expression, distinguishes it from direct tyrosinase inhibitors. The presented data and protocols provide a solid foundation for further research and development of this compound for applications in dermatology and cosmetology.
References
- 1. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK Activation by Fucoidan Leads to Inhibition of Melanogenesis in Mel-Ab Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Microphthalmia-associated transcription factor as a regulator for melanocyte-specific transcription of the human tyrosinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The changes of microRNA expression profiles and tyrosinase related proteins in MITF knocked down melanocytes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
cross-validation of Jatropholone B's anticancer properties in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer properties of Jatropholone B, a naturally occurring diterpene, across various cancer cell lines. While research is ongoing, this document summarizes the current experimental data on its efficacy, outlines relevant experimental protocols, and visualizes its known and potential signaling pathways.
Quantitative Analysis of Anticancer Activity
Direct comparative data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is limited in publicly available literature. However, initial studies have demonstrated its antiproliferative effects. For a quantitative perspective, data for the structurally related compound, Jatrophone (B1672808), is included.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | AGS | Gastric Adenocarcinoma | Active | [1][2] |
| HL-60 | Leukemia | Active | [1][2] | |
| SK-MES-1 | Lung Cancer | Active | [1][2] | |
| J82 | Bladder Carcinoma | Active | [1][2] | |
| MRC-5 | Normal Lung Fibroblasts | Less Active* | [1][2] | |
| Mel-Ab | Melanoma | > 20 (non-cytotoxic) | [3] | |
| Jatrophone | MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | [4][5] |
*In the study by Theoduloz et al. (2009), this compound was reported as "active" against these cell lines, but specific IC50 values were not provided.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the anticancer properties of compounds like this compound.
Cell Viability and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) for a specified period (e.g., 48 or 72 hours).
-
Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded and treated with the test compound.
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 570 nm).
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Cells are treated with the test compound for the desired time. Both adherent and floating cells are collected.
-
Staining for Apoptosis (Annexin V/Propidium Iodide): Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Staining for Cell Cycle Analysis (Propidium Iodide): Cells are fixed in cold 70% ethanol (B145695) and then treated with RNase A to remove RNA. The cells are then stained with PI, which intercalates with DNA.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. For apoptosis, the population of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive) is quantified. For cell cycle analysis, the DNA content is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound exerts its anticancer effects are still under investigation. However, studies on this compound and the related compound Jatrophone provide insights into potential mechanisms.
Experimental Workflow for Anticancer Assessment
Caption: Workflow for evaluating this compound's anticancer effects.
This compound and the ERK Signaling Pathway
A study on Mel-Ab melanoma cells, while not focused on cytotoxicity, revealed that this compound can activate the Extracellular signal-regulated kinase (ERK) pathway.[3][6] The role of ERK signaling in cancer is complex; while often associated with cell proliferation, sustained activation can also lead to cell cycle arrest and apoptosis in certain contexts.[7]
References
- 1. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Jatropholone B and Commercial Skin Whitening Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Jatropholone B, a natural diterpene, with established commercial skin whitening agents: hydroquinone, kojic acid, arbutin, and vitamin C. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development in dermatology and cosmetology.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and the commercial agents lies in their mechanism of action. While commercial agents are known to directly inhibit the activity of tyrosinase, the key enzyme in melanin (B1238610) synthesis, this compound operates through a signaling cascade that downregulates the expression of this crucial enzyme.[1]
This compound does not directly inhibit tyrosinase in a cell-free system.[1] Instead, it activates the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[1][2] This activation leads to the downregulation of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression.[1][2] Consequently, the expression of the tyrosinase protein is reduced, leading to a decrease in melanin synthesis.[1][2]
Commercial skin whitening agents such as hydroquinone, kojic acid, arbutin, and vitamin C primarily function as direct inhibitors of tyrosinase.[3][4][5] They bind to the active site of the enzyme, preventing it from catalyzing the conversion of L-tyrosine to L-DOPA, a critical step in melanogenesis.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and commercial skin whitening agents in inhibiting tyrosinase activity and reducing melanin content. It is important to note that the data is compiled from various studies and experimental conditions may differ, affecting direct comparability.
Table 1: Inhibition of Tyrosinase Activity (IC50 Values)
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Mushroom Tyrosinase | No direct inhibition | [1] |
| Hydroquinone | Mushroom Tyrosinase | < 100 | [3] |
| Kojic Acid | Mushroom Tyrosinase | < 100 | [3] |
| Arbutin (β-arbutin) | Mushroom Tyrosinase | 100 | [3] |
| Vitamin C | Mushroom Tyrosinase | 400-500 | [3] |
Note: IC50 values can vary significantly based on the enzyme source (e.g., mushroom vs. human) and assay conditions.
Table 2: Reduction of Melanin Content in Cell-Based Assays
| Compound | Cell Line | Concentration | Melanin Reduction (%) | Reference |
| This compound | Mel-Ab | 20 µM | Significant reduction | [1] |
| Hydroquinone | B16F10 | Not specified | Significant reduction | [3] |
| Kojic Acid | B16BL6 | Not specified | Strong inhibition | [3] |
| Arbutin | B16BL6 | Not specified | Strong inhibition | [3] |
| Vitamin C | B16BL6 | Not specified | Weak inhibition | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on common practices reported in the literature.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate (B84403) Buffer (pH 6.8)
-
Test compounds (this compound, hydroquinone, kojic acid, arbutin, vitamin C)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 25°C).
-
Initiate the enzymatic reaction by adding L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the amount of melanin produced by melanoma cells after treatment with a test compound.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Test compounds
-
1 N NaOH
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with 1 N NaOH and incubate at a specific temperature (e.g., 60°C for 1 hour) to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration for each sample.
-
Calculate the percentage of melanin reduction compared to untreated control cells.
Western Blot Analysis for p-ERK, MITF, and Tyrosinase
This technique is used to detect and quantify the levels of specific proteins involved in the melanogenesis signaling pathway.
Materials:
-
Mel-Ab or B16F10 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-MITF, anti-tyrosinase, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection system
Procedure:
-
Treat cells with the test compound for the desired time points.
-
Lyse the cells in RIPA buffer to extract total proteins.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described.
References
- 1. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.bvsalud.org [docs.bvsalud.org]
- 5. Volume 49 No 3 page 65 [library.scconline.org]
Unveiling the Anticancer Potential of Jatropholone B and Its Analogs: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Jatropholone B, a naturally occurring diterpene, has emerged as a promising scaffold for the development of novel anticancer agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its synthetic analogs, supported by experimental data, to inform future drug discovery and development efforts.
Comparative Analysis of Cytotoxicity
The antiproliferative activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the available 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.
Table 1: Cytotoxicity of Jatropholone A and B
| Compound | Cell Line | IC50 (µM) |
| Jatropholone A | AGS (gastric adenocarcinoma) | 49[1] |
| Fibroblasts | >1000[1] | |
| This compound | AGS (gastric adenocarcinoma) | >1000[1] |
| Fibroblasts | >1000[1] |
Note: While this compound showed low cytotoxicity in the study by Pertino et al. (2007), a more extensive study by Theoduloz et al. (2009) revealed its activity against a broader range of cancer cell lines. Unfortunately, the complete IC50 data from the latter study is not publicly available in full. The study abstract, however, indicates that this compound was active against gastric adenocarcinoma (AGS), leukemia (HL-60), lung cancer (SK-MES-1), and bladder carcinoma (J82) cell lines, while Jatropholone A was inactive. A key finding was that acetylation of the inactive Jatropholone A rendered it active.[2]
Key Structure-Activity Relationship Insights
The available data, primarily from the work of Theoduloz and colleagues, suggests several key insights into the SAR of jatropholones:
-
Stereochemistry at C-16: The difference in activity between the epimers Jatropholone A and this compound highlights the importance of the stereochemistry at the C-16 position for antiproliferative activity.
-
Acetylation: Acetylation of the hydroxyl group in Jatropholone A, which is otherwise inactive, leads to a significant increase in cytotoxic activity. This suggests that modification at this position can be a viable strategy for enhancing potency.
-
Other Modifications: The study by Theoduloz et al. (2009) involved the synthesis and evaluation of 16 semi-synthetic derivatives of Jatropholone A and B, indicating that various modifications on the jatropholone scaffold resulted in differential effects on the cancer cell lines tested.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Antiproliferative Activity Assessment (Neutral Red Uptake Assay)
This protocol is based on the methodology described by Pertino et al. (2007).
-
Cell Plating: Human gastric adenocarcinoma (AGS) cells and fibroblasts are seeded in 96-well microplates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Neutral Red Staining: The medium is removed, and cells are washed with PBS. A solution of neutral red (50 µg/mL in medium) is added to each well, and the plates are incubated for another 3 hours.
-
Dye Extraction: The neutral red solution is removed, and the cells are washed with a formaldehyde-calcium chloride solution. The incorporated dye is then extracted with a solution of acetic acid and ethanol.
-
Absorbance Measurement: The absorbance of the extracted dye is measured at 540 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Antiproliferative Activity Assessment (Sulforhodamine B Assay)
While the specific assay used by Theoduloz et al. (2009) is not detailed in the available abstract, the Sulforhodamine B (SRB) assay is a widely accepted and robust method for cytotoxicity screening.
-
Cell Plating: Cancer cell lines (e.g., AGS, HL-60, SK-MES-1, J82) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Incubation: The cells are treated with various concentrations of the test compounds for a period of 48 to 72 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The optical density is read at 510 nm on a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from dose-response curves.
Signaling Pathways and Molecular Mechanisms
The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, preliminary evidence suggests the involvement of key signaling pathways.
Potential Involvement of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway is a key strategy in anticancer drug development. While direct evidence for this compound's effect on the NF-κB pathway is still emerging, its structural class (diterpenes) is known to produce inhibitors of this pathway. The hypothetical mechanism of NF-κB inhibition by a small molecule inhibitor like this compound is depicted below.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Modulation of the ERK Signaling Pathway
Interestingly, this compound has been shown to inhibit melanin (B1238610) synthesis through the activation of the extracellular signal-regulated kinase (ERK) pathway in Mel-Ab cells.[3][4] This finding, while in a different biological context, demonstrates that this compound can modulate critical signaling cascades. The ERK pathway is also intricately linked to cell proliferation and survival in cancer, suggesting a potential avenue for its anticancer effects.
Caption: this compound-induced activation of the ERK pathway leading to the inhibition of melanin synthesis.
Experimental Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies of this compound analogs is outlined below.
Caption: A generalized workflow for the structure-activity relationship studies of this compound analogs.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potential for development as anticancer therapeutics. The initial SAR studies have revealed the importance of stereochemistry and the potential for potency enhancement through chemical modification. Future research should focus on:
-
Expanding the Analog Library: Synthesis and evaluation of a wider range of derivatives to further probe the SAR.
-
Elucidating the Mechanism of Action: In-depth studies to confirm the involvement of the NF-κB and other relevant signaling pathways in the anticancer effects of active analogs.
-
In Vivo Efficacy Studies: Evaluation of the most promising lead compounds in preclinical animal models of cancer.
This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of the jatropholone scaffold. The provided data and protocols are intended to facilitate further investigation and accelerate the discovery of novel and effective anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Jatropholone B and Arbutin on Tyrosinase Activity: A Mechanistic Showdown
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and effective modulators of melanin (B1238610) synthesis for applications in dermatology and cosmetics, a detailed comparative study of Jatropholone B and arbutin (B1665170) reveals divergent mechanisms of action on tyrosinase, the key enzyme in melanogenesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their effects, supported by experimental data and detailed protocols.
Executive Summary
This report elucidates the distinct inhibitory pathways of this compound and arbutin on tyrosinase activity. While arbutin acts as a direct inhibitor of the tyrosinase enzyme, this compound operates indirectly by downregulating the expression of the tyrosinase gene through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. This fundamental difference in their mechanisms has significant implications for their potential applications and further research.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data on the effects of this compound and arbutin on tyrosinase.
| Parameter | This compound | Arbutin (α- and β-forms) |
| Mechanism of Action | Indirect inhibitor of tyrosinase activity. Activates the ERK signaling pathway, leading to decreased MITF and tyrosinase protein expression[1][2]. | Direct inhibitor of tyrosinase. Competes with L-tyrosine for the active site of the enzyme[3]. The inhibition can be competitive, noncompetitive, or mixed depending on the specific isomer and experimental conditions[3][4]. |
| Direct Enzyme Inhibition (Cell-Free Assay) | No direct inhibition of mushroom tyrosinase activity observed[1][2]. | Yes, directly inhibits tyrosinase activity. |
| Cellular Tyrosinase Activity | Decreases tyrosinase activity in Mel-Ab cells in a concentration-dependent manner[1]. | Inhibits tyrosinase activity in cultured human melanocytes and B16F10 murine melanoma cells[3]. |
| IC50 (Mushroom Tyrosinase) | Not Applicable. | α-arbutin: Varies, with some studies showing it to be a more potent inhibitor than β-arbutin. β-arbutin: IC50 values are reported but can vary based on experimental conditions[3]. |
| Effect on Melanogenesis | Inhibits melanin synthesis in a concentration-dependent manner in Mel-Ab cells[1][2]. | Reduces melanin content in various cell lines, including B16F10 cells[3]. |
Experimental Protocols
Cell-Free Mushroom Tyrosinase Activity Assay (for Arbutin)
This protocol is adapted from methodologies used to assess direct tyrosinase inhibitors.
Principle: This assay measures the ability of a compound to directly inhibit the enzymatic activity of mushroom tyrosinase. The enzyme catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be quantified spectrophotometrically at 475 nm.
Materials:
-
Mushroom tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Test compound (Arbutin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compound (arbutin) in phosphate buffer.
-
In a 96-well plate, add 20 µL of mushroom tyrosinase solution (1000 U/mL), 100 µL of the test sample solution, and 20 µL of phosphate buffer.
-
Prepare a blank for each concentration of the test compound containing all components except the enzyme.
-
Prepare a positive control (e.g., kojic acid) and a negative control (buffer only).
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 5 mM L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Sample Reaction Rate / Control Reaction Rate)] x 100
Cellular Tyrosinase Activity Assay (for this compound)
This protocol is based on the methodology used to evaluate the effect of this compound on intracellular tyrosinase activity in Mel-Ab cells[1].
Principle: This assay measures the tyrosinase activity within cultured cells after treatment with a test compound. Cell lysates containing the enzyme are incubated with L-DOPA, and the formation of dopachrome is measured.
Materials:
-
Mel-Ab cells (or other suitable melanoma cell line, e.g., B16F10)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)
-
L-DOPA
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed Mel-Ab cells in a 6-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 4 days).
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the cell lysates to pellet debris and collect the supernatant.
-
Determine the protein concentration of each lysate to normalize the tyrosinase activity.
-
In a 96-well plate, add 90 µL of the cell lysate and 10 µL of 10 mM L-DOPA.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 475 nm every 10 minutes for up to 2 hours using an ELISA reader.
-
The tyrosinase activity is proportional to the rate of increase in absorbance.
Western Blot Analysis for MITF and Tyrosinase Expression (for this compound)
This protocol is used to determine the effect of this compound on the protein levels of key melanogenic factors[1][2].
Principle: Western blotting is used to detect and quantify the expression of specific proteins (MITF, tyrosinase, and phosphorylated ERK) in cell lysates after treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MITF, anti-tyrosinase, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Caption: Experimental workflows for assessing the tyrosinase inhibitory activity of Arbutin and this compound.
Caption: Signaling pathway of this compound's indirect inhibition of melanogenesis.
Conclusion
The comparative study of this compound and arbutin highlights two distinct approaches to modulating tyrosinase activity. Arbutin functions as a classic enzyme inhibitor, directly interacting with tyrosinase to block its catalytic function. In contrast, this compound represents a more nuanced regulatory mechanism, influencing the cellular signaling pathways that control the expression of the tyrosinase enzyme. This distinction is critical for the development of new skin-whitening agents and treatments for hyperpigmentation, as it opens up different avenues for therapeutic intervention. Further research into the long-term efficacy and safety of modulating the ERK pathway with compounds like this compound is warranted.
References
- 1. This compound from Jatropha curcas inhibits melanin synthesis via extracellular signal-regulated kinase activation in Mel-Ab cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Jatropha curcas inhibits melanin synthesisextracellular signal-regulated kinase activation in Mel-Ab cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insight into the Interactions of Arbutin with Mushroom Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Jatropholone B in a Research Environment
Disclaimer: This document provides guidance on the proper disposal of Jatropholone B based on available chemical information and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it to be potentially hazardous, and to adhere strictly to the waste disposal regulations of your institution and local authorities.
This compound is a diterpenoid compound isolated from plants of the Jatropha genus, which are known to contain toxic compounds.[1][2][3] Research has shown that this compound exhibits antiproliferative activity against various cancer cell lines, suggesting potential cytotoxic properties.[4][5] Consequently, for disposal purposes, this compound and any materials contaminated with it should be treated as hazardous and potentially cytotoxic waste.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a fume hood or a fitted respirator may be necessary.
Step-by-Step Disposal Procedures:
The following procedures are recommended for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated solid materials such as gloves, weighing paper, pipette tips, and vials must be placed in a separate, leak-proof container lined with a heavy-duty plastic bag.[6][7] This container should be clearly labeled as "Hazardous Waste: Contains this compound (Potentially Cytotoxic)."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and shatter-resistant container. The container must be compatible with the solvent used (e.g., glass for organic solvents).
-
The liquid waste container must be clearly labeled with "Hazardous Waste: Contains this compound (Potentially Cytotoxic)" and a list of all chemical constituents, including solvents.
-
-
Sharps Waste:
2. Labeling and Storage of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A warning: "Potentially Cytotoxic".
-
The primary hazard(s) (e.g., "Toxic").
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
Waste containers should be kept securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure secondary containment is used for liquid waste containers to prevent spills.
3. Final Disposal:
-
Do not dispose of this compound or any contaminated materials down the sink or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for the packaging and handover of chemical waste.
Quantitative Data Summary:
As no specific Safety Data Sheet with quantitative hazard data was found for this compound, the following table provides general information.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₄O₂ | |
| Molecular Weight | 296.4 g/mol | [9] |
| Appearance | Solid (powder) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
| Known Biological Activity | Antiproliferative against cancer cell lines. | [4][5] |
| Toxicity Summary | While one study indicated it was not toxic to AGS cells and fibroblasts at the concentrations tested, its antiproliferative nature suggests potential cytotoxicity.[4] |
Experimental Protocols:
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. Researchers should develop their own experimental protocols in accordance with standard laboratory practices for handling potentially cytotoxic compounds. This includes performing all manipulations within a chemical fume hood and using appropriate engineering controls to minimize exposure.
Disposal Workflow Diagram:
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatropha toxicity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:71386-38-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. Jatropholone | C20H24O2 | CID 324064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
